2-(2-Bromophenyl)-2-chloroacetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrClO2 |
|---|---|
Molecular Weight |
249.49 g/mol |
IUPAC Name |
2-(2-bromophenyl)-2-chloroacetic acid |
InChI |
InChI=1S/C8H6BrClO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,(H,11,12) |
InChI Key |
MFTBHDNEXBSJAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)Cl)Br |
Origin of Product |
United States |
Foundational & Exploratory
2-(2-Bromophenyl)-2-chloroacetic acid chemical structure and properties
An In-depth Technical Guide to 2-(2-Bromophenyl)-2-chloroacetic acid
This guide provides a comprehensive overview of 2-(2-Bromophenyl)-2-chloroacetic acid, a halogenated phenylacetic acid derivative. The content herein is curated for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering insights into its chemical identity, structural characteristics, synthesis, and significance as a synthetic intermediate.
Introduction and Core Concepts
2-(2-Bromophenyl)-2-chloroacetic acid, also referred to as α-Bromo-2-chlorophenylacetic acid, is a specialized organic compound that serves as a critical building block in the synthesis of more complex molecules. Its structural arrangement, featuring a phenyl ring substituted with both bromine and chlorine atoms, as well as a carboxylic acid moiety, imparts a unique reactivity profile that is leveraged in various chemical transformations. The primary utility of this compound lies in its role as an intermediate in the preparation of biologically active compounds. A notable application is in the synthesis of the antithrombotic agent Clopidogrel, highlighting its importance in the pharmaceutical industry[1][2].
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-(2-Bromophenyl)-2-chloroacetic acid is fundamental to its chemical behavior. The presence of two different halogen atoms on the phenyl ring and the acetic acid side chain creates a molecule with specific steric and electronic properties that influence its reactivity in synthetic protocols.
Diagram 1: Chemical Structure of 2-(2-Bromophenyl)-2-chloroacetic acid
A 2D representation of the 2-(2-Bromophenyl)-2-chloroacetic acid molecule.
The key physicochemical properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source |
| CAS Number | 29270-30-2 | [2] |
| Molecular Formula | C₈H₆BrClO₂ | [1] |
| Molecular Weight | 249.5 g/mol | Calculated |
| Appearance | White to off-white solid | [1] |
| Melting Point | 107°C to 112°C | [1] |
| Purity (by HPLC) | ≥ 99.0% | [1] |
| Moisture (by Karl Fischer) | ≤ 0.5% | [1] |
These properties underscore the compound's solid nature at room temperature and high purity, which are critical for its use in precise chemical syntheses where stoichiometric accuracy and minimal side-product formation are paramount.
Synthesis and Mechanism
The synthesis of 2-(2-Bromophenyl)-2-chloroacetic acid is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common synthetic route involves the bromination of a substituted phenylacetic acid.
Diagram 2: Synthetic Workflow
A schematic overview of the synthesis of 2-(2-Bromophenyl)-2-chloroacetic acid.
Experimental Protocol: Synthesis of 2-Bromo-o-chlorophenylacetic acid [2]
This protocol is based on a literature procedure for the α-bromination of an aryl-substituted acetic acid.
-
Reaction Setup: In a reaction vessel suitable for heating under reflux with a condenser, dissolve o-chlorophenylacetic acid (11.76 mmol) and N-bromosuccinimide (NBS) (11.76 mmol) in carbon tetrachloride (60 mL) under a nitrogen atmosphere.
-
Rationale: An inert atmosphere is crucial to prevent side reactions with atmospheric oxygen and moisture. Carbon tetrachloride is a classic solvent for radical halogenations.
-
-
Initiation: Add benzoyl peroxide (2.35 mmol) to the solution.
-
Rationale: Benzoyl peroxide acts as a radical initiator. Upon heating, it decomposes to form radicals that initiate the chain reaction for bromination at the α-carbon.
-
-
Reaction: Stir the reaction mixture at 80°C for 5 hours.
-
Rationale: The elevated temperature is necessary for the thermal decomposition of the initiator and to provide the activation energy for the halogenation reaction. The reaction time is optimized for complete conversion.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove any solid by-products (succinimide). Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Rationale: Filtration removes the insoluble succinimide formed from NBS. Evaporation of the solvent under reduced pressure isolates the crude product without thermal degradation.
-
-
Purification: Purify the crude product by fast chromatography on a silica gel column using a solvent gradient of dichloromethane (DCM) and ethyl acetate (AcOEt) (from 10:0 to 5:5).
-
Rationale: Column chromatography is a standard technique for purifying organic compounds. The gradient elution allows for the separation of the desired product from unreacted starting materials and any side products.
-
-
Isolation: Remove the solvent from the purified fractions under reduced pressure to yield 2-bromo-o-chlorophenylacetic acid.
-
Yield: This procedure has been reported to yield the product in 48% yield[2].
-
-
Characterization: The structure can be confirmed by ¹H-NMR spectroscopy. The expected signals are at δ 5.95 (1H, s), 7.35 (3H, m), and 7.80 (1H, d) in CDCl₃[2].
Applications in Organic Synthesis
The primary application of 2-(2-Bromophenyl)-2-chloroacetic acid and its derivatives, such as the methyl ester, is as an intermediate in the synthesis of pharmaceuticals[3][4]. The presence of the bromine and chlorine atoms provides reactive sites for various coupling and substitution reactions, making it a versatile precursor for creating more complex molecular frameworks.
Its role in the synthesis of Clopidogrel is a prime example of its utility[2][3]. Clopidogrel is an antiplatelet agent used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease. The synthesis of such complex and vital medications often relies on the availability of highly pure and well-characterized intermediates like 2-(2-Bromophenyl)-2-chloroacetic acid.
The methyl ester of this acid, 2-Bromo-2'-chlorophenyl acetic acid methyl ester, is also noted as a key intermediate in pharmaceutical and agrochemical research[4]. It is used in the development of anti-inflammatory and analgesic medications, as well as in the formulation of herbicides and pesticides[4].
Safety and Handling
As with all halogenated organic compounds, 2-(2-Bromophenyl)-2-chloroacetic acid should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2-(2-Bromophenyl)-2-chloroacetic acid is a valuable and highly specialized chemical intermediate. Its well-defined structure and physicochemical properties, combined with a clear synthetic pathway, make it an essential component in the toolbox of synthetic organic chemists, particularly those in the pharmaceutical and agrochemical industries. The continued demand for complex, biologically active molecules ensures that the study and application of such versatile building blocks will remain an active area of research and development.
References
-
Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price. IndiaMART. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Bromophenyl)-2-chloroacetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
2-(2-Bromophenyl)-2-chloroacetic acid, a halogenated phenylacetic acid derivative, is a key intermediate in the synthesis of various biologically active compounds. Its structural features, including a chiral center and reactive halogen atoms, make it a valuable building block in medicinal chemistry and drug development. Notably, it serves as a crucial precursor in the synthesis of the antiplatelet agent Clopidogrel[1][2]. A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, developing robust analytical methods, and ensuring the quality and purity of downstream products. This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(2-Bromophenyl)-2-chloroacetic acid, supported by experimental data and established analytical protocols.
Chemical Identity and Physical Properties
A summary of the fundamental chemical and physical properties of 2-(2-Bromophenyl)-2-chloroacetic acid is presented in the table below.
| Property | Value | Source(s) |
| Chemical Name | 2-(2-Bromophenyl)-2-chloroacetic acid | IUPAC |
| Synonyms | alpha-Bromo-2-chlorophenylacetic acid, bromo(2-chlorophenyl)acetic acid | [3][4] |
| CAS Number | 29270-30-2 | [1][2][3][4] |
| Molecular Formula | C₈H₆BrClO₂ | [3][4] |
| Molecular Weight | 249.49 g/mol | [3][4] |
| Physical Form | White to off-white crystalline powder | [2][5] |
| Melting Point | 107-112 °C | [5] |
| Boiling Point | Data not available; may decompose upon heating. | |
| Solubility | Slightly soluble in water. Soluble in various organic solvents. | [5] |
| pKa | Data not available. |
Synthesis and Purification
A common synthetic route to 2-(2-Bromophenyl)-2-chloroacetic acid involves the bromination of 2-chlorophenylacetic acid. A representative laboratory-scale synthesis is described below.
Protocol 1: Synthesis via Bromination of 2-Chlorophenylacetic Acid[1]
Causality Behind Experimental Choices: This protocol utilizes N-bromosuccinimide (NBS) as a brominating agent, which is a convenient and selective reagent for radical bromination at the alpha-position of the carboxylic acid. Benzoyl peroxide is used as a radical initiator. The reaction is carried out in carbon tetrachloride (CCl₄), a non-polar solvent suitable for radical reactions. Purification by column chromatography is a standard method for separating the desired product from unreacted starting materials and byproducts.
Step-by-Step Methodology:
-
Under a nitrogen atmosphere, dissolve 2.0 g (11.76 mmol) of o-chlorophenylacetic acid and 2.1 g (11.76 mmol) of N-bromosuccinimide (NBS) in 60 mL of carbon tetrachloride (CCl₄).
-
Add 569 mg (2.35 mmol) of benzoyl peroxide to the solution.
-
Stir the reaction mixture at 80°C for 5 hours.
-
After the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on a silica gel column using a gradient of dichloromethane (DCM) and ethyl acetate (AcOEt) (from 10:0 to 5:5) as the eluent.
-
Remove the solvent under reduced pressure to obtain 2-bromo-o-chlorophenylacetic acid.
Caption: Workflow for the synthesis of 2-(2-Bromophenyl)-2-chloroacetic acid.
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and confirmation of 2-(2-Bromophenyl)-2-chloroacetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
-
¹H-NMR (400 MHz, CDCl₃) data: δ 5.95 (1H, s), 7.35 (3H, m), 7.80 (1H, d)[1].
-
The singlet at δ 5.95 ppm corresponds to the proton on the chiral carbon (α-proton).
-
The multiplet at δ 7.35 ppm and the doublet at δ 7.80 ppm are characteristic of the protons on the substituted phenyl ring.
-
Infrared (IR) Spectroscopy
-
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
-
C=O stretch: A strong absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
-
C-Br and C-Cl stretches: These would appear in the fingerprint region, typically below 800 cm⁻¹.
Experimental Protocols for Physicochemical Property Determination
The following section outlines standardized experimental protocols for determining key physicochemical properties of 2-(2-Bromophenyl)-2-chloroacetic acid.
Melting Point Determination (Capillary Method)
Causality Behind Experimental Choices: The capillary method is a widely accepted and straightforward technique for determining the melting point of a crystalline solid. The melting point range provides an indication of the purity of the compound; a sharp melting range is indicative of a pure substance.
Step-by-Step Methodology:
-
Ensure the 2-(2-Bromophenyl)-2-chloroacetic acid sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube, ensuring a compact column of 2-3 mm in height.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point (107-112 °C).
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.
Caption: Workflow for melting point determination using the capillary method.
Conclusion
This technical guide provides a consolidated overview of the currently available physicochemical properties of 2-(2-Bromophenyl)-2-chloroacetic acid. While key identifiers and a melting point range are established, further experimental investigation is required to fully characterize this important synthetic intermediate. Specifically, detailed studies on its boiling point, solubility in a range of solvents, and its pKa are needed. Furthermore, the acquisition and interpretation of comprehensive ¹H NMR, ¹³C NMR, IR, and mass spectrometry data would be invaluable to the scientific community, particularly those involved in the synthesis of Clopidogrel and other related pharmaceutical compounds.
References
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PubChem. (n.d.). Bromochloroacetic Acid. Retrieved from [Link]
-
Pavlova, V. V., et al. (2025, November 12). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. MDPI. Retrieved from [Link]
-
TradeIndia. (n.d.). Alpha-Bromo-2-Chlorophenylacetic Acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Bromochloroacetic Acid. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Retrieved from [Link]
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safety data sheet (SDS) for 2-(2-Bromophenyl)-2-chloroacetic acid
An In-Depth Technical Guide to the Safety Profile of 2-(2-Bromophenyl)-2-chloroacetic Acid
Chemical Identity and Anticipated Hazard Classification
2-(2-Bromophenyl)-2-chloroacetic acid is a di-halogenated carboxylic acid derivative. Its structure suggests a high potential for reactivity and biological activity, a characteristic common to alpha-haloacetic acids used as intermediates in pharmaceutical synthesis, such as in the preparation of Clopidogrel[1][2].
Table 1: Chemical Identification
| Identifier | Value | Source |
| Chemical Name | 2-Bromo-2-(2'-chlorophenyl) acetic acid | [1] |
| CAS Number | 29270-30-2 | [1] |
| Molecular Formula | C₈H₆BrClO₂ | [2] |
| Synonyms | Alpha-Bromo-2-Chlorophenylacetic Acid | [2] |
Based on the hazard profiles of its structural analogs, a presumptive GHS classification has been formulated to guide safe handling protocols.
Table 2: Anticipated GHS Hazard Classification
| Hazard Class | Hazard Category | Anticipated Hazard Statement | Rationale based on Analogs |
| Skin Corrosion/Irritation | Category 1B or 2 | H314: Causes severe skin burns and eye damage or H315: Causes skin irritation | Halogenated acetic acids are known skin irritants/corrosives[3][4][5]. |
| Serious Eye Damage/Irritation | Category 1 or 2 | H318: Causes serious eye damage or H319: Causes serious eye irritation | Direct contact with acidic and halogenated compounds is expected to cause severe eye irritation or damage[3][5][6]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of dust or aerosols of acidic compounds typically causes respiratory tract irritation[3][5][6]. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 2, 3 or 4 | H300/H301/H302, H311, H331 | Bromoacetic acid is fatal if swallowed and toxic in contact with skin or if inhaled[4]. The combined halogen structure warrants a high degree of caution. |
Integrated Hazard Analysis: A Mechanistic Perspective
The hazard profile of 2-(2-Bromophenyl)-2-chloroacetic acid is dictated by three primary structural features: the carboxylic acid group, the alpha-halogens (Br and Cl), and the substituted phenyl ring.
-
Corrosivity and Irritation : The carboxylic acid moiety confers acidic properties. In an aqueous environment, it can release protons, leading to chemical burns on contact with skin or mucous membranes. The electron-withdrawing effects of the alpha-bromine and chlorine atoms significantly increase the acidity of the carboxylic proton, enhancing its corrosive potential compared to unsubstituted acetic acid.
-
Alkylating Activity : Alpha-halo acids are known alkylating agents. This reactivity is a key concern for toxicological effects, as the compound can covalently modify biological macromolecules like proteins and DNA. This mechanism is a plausible explanation for the high acute toxicity observed in related haloacetic acids[4].
-
Respiratory Hazards : As a solid, the compound can form dust, which, if inhaled, presents a significant risk. The irritant nature of the acid can cause immediate damage to the respiratory tract[3][5].
Proactive Exposure Control and Personal Protection
A multi-layered approach to exposure control is mandatory. The "Hierarchy of Controls" is the guiding principle, prioritizing engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).
Engineering Controls
These are the first line of defense.
-
Chemical Fume Hood : All handling of 2-(2-Bromophenyl)-2-chloroacetic acid must be conducted in a certified chemical fume hood to prevent inhalation of dust or potential vapors[7].
-
Ventilation : Ensure appropriate exhaust ventilation is available where dust may be generated[3].
-
Safety Stations : Accessible and tested safety showers and eyewash stations are critical infrastructure for immediate decontamination[8].
Personal Protective Equipment (PPE)
PPE is essential as the final barrier against exposure.
-
Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use and disposed of properly after handling[3].
-
Eye and Face Protection : Chemical safety goggles conforming to EN166 or NIOSH standards are required. A face shield should be worn in conjunction with goggles when there is a risk of splashing or dust generation[3][9].
-
Skin and Body Protection : An impervious lab coat or chemical-resistant suit is necessary to prevent skin contact. All protective clothing should be removed before leaving the work area[3][8].
-
Respiratory Protection : If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used[7].
Caption: Hierarchy of controls for managing chemical exposure.
Safe Handling, Storage, and Incompatibility
Handling Protocols
-
Work Area Designation : Designate a specific area within the fume hood for handling this compound.
-
Avoid Dust Formation : Handle the solid material carefully to avoid generating dust[3][5].
-
Hygiene : Wash hands thoroughly after handling and before breaks or leaving the laboratory[3][6]. Do not eat, drink, or smoke in the handling area[8][10].
-
Contaminated Clothing : Remove and wash contaminated clothing before reuse[5][10].
Storage Conditions
-
Store in a cool, dry, and well-ventilated place away from direct sunlight[6][9].
-
Store away from incompatible materials. The storage area should be accessible only to authorized personnel[4].
Incompatible Materials
-
Strong Oxidizing Agents : Can lead to exothermic or explosive reactions[9].
-
Strong Bases (e.g., sodium hydroxide) : Violent neutralization reactions can occur[9].
-
Metals : May produce flammable hydrogen gas upon reaction.
Emergency Response Protocols
Rapid and correct response to an emergency is critical to minimizing harm.
First-Aid Measures
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention[5][6].
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention[5][11].
-
Eye Contact : Immediately rinse eyes cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15-30 minutes. Seek immediate medical attention[5][6][9].
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[3][4].
Spill and Leak Procedures
-
Evacuate : Evacuate all non-essential personnel from the spill area[9].
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Prevent the spill from entering drains or waterways[3][4].
-
Absorb : For small spills, carefully sweep or scoop up the solid material into a suitable, labeled container for disposal without creating dust[3]. Use an inert absorbent material for any dissolved substance.
-
Decontaminate : Clean the spill area thoroughly with a suitable decontaminating agent.
Caption: Emergency workflow for a chemical spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam[6][9].
-
Hazards from Combustion : In a fire, hazardous decomposition products such as carbon oxides, hydrogen chloride, and hydrogen bromide gas may be produced[3][9].
-
Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes[3][9].
Disposal and Environmental Considerations
-
Waste Disposal : Disposal of this chemical must be in accordance with all applicable federal, state, and local environmental regulations. It may be classified as hazardous waste and should be handled by a licensed professional waste disposal service[9]. Do not allow the chemical to enter drains or the environment[3][4].
-
Container Disposal : Uncleaned containers should be treated as the product itself and disposed of accordingly[4].
References
- Loba Chemie. (2016, May 19). 2-CHLOROPHENYL ACETIC ACID FOR SYNTHESIS MSDS.
- CDH Fine Chemical.
- New Jersey Department of Health. Common Name: BROMOACETIC ACID HAZARD SUMMARY.
- Merck Millipore. (2023, August 22).
- Thermo Fisher Scientific. (2025, September 16).
- PubChem. Bromochloroacetic Acid | C2H2BrClO2 | CID 542762.
- MedChemExpress. (2025, November 26). (S)-2-Amino-2-(2-chlorophenyl)acetic acid-SDS.
- Fisher Scientific. (2025, December 19).
- ChemicalBook. (2026, January 13). 2-Bromo-2-(2'-chlorophenyl) acetic acid | 29270-30-2.
- PubChem. (2S)-2-bromo-2-chloroacetic acid | C2H2BrClO2 | CID 91548.
- Chemstock. 2-CHLOROPHENYL ACETIC ACID.
- CymitQuimica. (2024, December 19).
- Sonal Plastic.
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An In-depth Technical Guide on the Toxicity and Handling Precautions for Alpha-Halo Acids
This guide provides comprehensive safety protocols and toxicological insights for researchers, scientists, and drug development professionals working with alpha-halo acids (α-halo acids). Adherence to these guidelines is critical for ensuring laboratory safety and mitigating risks associated with these reactive compounds.
Executive Summary
Alpha-halo acids are carboxylic acids halogenated at the alpha carbon.[1][2] This structural feature imparts high reactivity, making them valuable intermediates in organic synthesis but also conferring significant toxicological properties.[2][3] This document outlines the mechanisms of their toxicity, provides detailed handling and emergency procedures, and establishes protocols for their safe disposal. The information herein is intended to supplement, not replace, institutional safety protocols and regulatory requirements.
Toxicological Profile of Alpha-Halo Acids
Alpha-halo acids exhibit a range of toxic effects, including acute toxicity, corrosivity, and potential carcinogenicity.[4][5][6] Their toxicity is primarily attributed to their ability to act as alkylating agents and to disrupt cellular metabolism.[7][8]
Mechanism of Toxicity
The primary mechanism of toxicity for monohaloacetic acids involves the inhibition of key metabolic enzymes. Specifically, they have been shown to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme in glycolysis.[8] This inhibition disrupts cellular energy production and can lead to cytotoxicity, genotoxicity, and teratogenicity.[7][8] The rank order of toxicity for monohaloacetic acids is iodoacetic acid > bromoacetic acid >> chloroacetic acid, which corresponds to their increasing ability to inhibit GAPDH.[8]
Several haloacetic acids are considered genotoxic, capable of causing damage to DNA.[7][9] Furthermore, some alpha-halo acids, such as dichloroacetic acid (DCA) and trichloroacetic acid (TCA), are classified as potential human carcinogens by the U.S. Environmental Protection Agency (EPA), with studies in animals showing an increased incidence of liver and bladder cancer.[1][5][10] The National Toxicology Program (NTP) has concluded that six haloacetic acids are reasonably anticipated to be human carcinogens.[5]
Routes of Exposure and Symptoms
Exposure to alpha-halo acids can occur via inhalation, ingestion, and skin or eye contact.[6][11]
-
Inhalation: Inhaling vapors or dust can cause severe irritation to the respiratory tract.[4][12]
-
Ingestion: Swallowing alpha-halo acids can be fatal, causing severe burns to the mouth, throat, and stomach, with additional symptoms including sore throat, vomiting, and diarrhea.[6][11]
-
Skin Contact: Direct contact can cause severe skin burns and irritation.[4][12] Repeated exposure can lead to absorption through the skin, causing significant health hazards.[11]
-
Eye Contact: Contact can lead to severe eye irritation, burns, and potential eye damage.[11][12]
Immediate medical attention is required for any significant exposure, as delayed effects may occur.[4]
Risk Assessment and Exposure Limits
A thorough risk assessment must be conducted before handling alpha-halo acids. This includes reviewing the Safety Data Sheet (SDS) for the specific acid being used.[4][11][13]
| Compound | OSHA PEL | NIOSH REL | Carcinogenicity (EPA) |
| Monochloroacetic Acid | Not established | 1 ppm (TWA) | Not classified |
| Dichloroacetic Acid | Not established | 0.5 ppm (TWA) | Possible human carcinogen |
| Trichloroacetic Acid | Not established | Not established | Possible human carcinogen |
| Bromoacetic Acid | Not established | Not established | Possible human carcinogen |
| Dibromoacetic Acid | Not established | Not established | Possible human carcinogen |
| (Data compiled from various sources including the NIOSH Pocket Guide to Chemical Hazards and EPA classifications)[6][14] |
Safe Handling and Personal Protective Equipment (PPE)
Strict adherence to handling procedures and consistent use of appropriate PPE are paramount to minimizing exposure.[15][16]
Engineering Controls
-
Ventilation: All work with alpha-halo acids should be conducted in a certified chemical fume hood to minimize inhalation of vapors or dust.[12][13]
-
Containment: Use appropriate containers to avoid environmental contamination.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling alpha-halo acids.[15][16]
-
Hand Protection: Wear acid-resistant gloves.[12] The specific glove material should be selected based on the SDS recommendations and the specific alpha-halo acid being used.[4] Nitrile gloves (11-13 mil thickness) may be suitable for normal use with a breakthrough time of approximately one hour, but are not recommended for constant contact or cleanup.[17]
-
Eye and Face Protection: Chemical safety goggles with side shields are required.[12] A face shield should be worn in conjunction with goggles when there is a risk of splashing.[12][18]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[15] For larger quantities or when there is a significant risk of splashing, a full chemical-resistant suit may be necessary.[4] All protective clothing should be clean and put on before work begins.[12]
-
Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator appropriate for organic acids should be used.[11][12] Improper use of respirators is dangerous.[12]
Diagram: PPE Selection Workflow
This diagram outlines the decision-making process for selecting appropriate PPE when working with alpha-halo acids.
Caption: Decision workflow for selecting appropriate PPE.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.[6][12]
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[19] Remove all contaminated clothing.[4][19] Seek immediate medical attention.[6][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[18][19] Remove contact lenses if present and easy to do so.[11] Seek immediate medical attention.[11][18]
-
Inhalation: Move the individual to fresh air at once.[6][20] If breathing has stopped, perform artificial respiration.[12][20] Seek immediate medical attention.[6][11]
-
Ingestion: Do NOT induce vomiting.[6][19] Rinse the mouth and have the person drink large quantities of water.[6][11] Seek immediate medical attention.[6][11]
Spill and Leak Procedures
-
Evacuation: Evacuate all non-essential personnel from the spill area.[12]
-
Ventilation: Ensure the area is well-ventilated.[11]
-
Containment: For small spills, absorb with an inert material such as sand, diatomaceous earth, or a universal binding agent.[4][11] Collect the material in a suitable, closed container for disposal.[4]
-
Decontamination: Clean the affected area thoroughly with water.[4]
-
Reporting: Report the spill to the appropriate institutional safety office.
Storage and Disposal
Proper storage and disposal are essential to prevent accidents and environmental contamination.[4][18]
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[4][13][18]
Waste Disposal
-
Alpha-halo acid waste is considered hazardous waste and must be disposed of accordingly.[12]
-
Collect waste in clearly labeled, appropriate containers.[4]
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Arrange for disposal through your institution's environmental health and safety office.
Diagram: Spill Response Protocol
This flowchart details the step-by-step procedure for responding to an alpha-halo acid spill.
Caption: Step-by-step spill response protocol.
Conclusion
Alpha-halo acids are potent chemical reagents that demand respect and careful handling. A comprehensive understanding of their toxicological properties, coupled with strict adherence to safety protocols, is essential for the protection of laboratory personnel and the environment. By implementing the guidelines outlined in this document, researchers can mitigate the risks and continue to utilize these valuable compounds in their work.
References
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- National Toxicology Program. (2026, January 7). RoC Review of Haloacetic Acids Found as Water Disinfection By-products.
- Loba Chemie. (2023, November 23). CHLOROACETIC ACID AR - Safety Data Sheet.
- National Toxicology Program. (2018, March 30). Report on Carcinogens - Monograph on Haloacetic Acids Found as Water Disinfection By-Products.
- Plewa, M. J., et al. (2019). Exposure Characterization of Haloacetic Acids in Humans for Exposure and Risk Assessment Applications: An Exploratory Study. PMC.
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- New Jersey Department of Health. (n.d.). CHLOROACETIC ACID HAZARD SUMMARY.
- Wikipedia. (n.d.). Haloacetic acids.
- NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
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- Carl ROTH. (n.d.). Safety Data Sheet: Chloroacetic acid.
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- Agilent Technologies. (2019, March 30). Haloacetic Acids-Acids Standard - Safety Data Sheet.
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- Mount Pleasant, NY. (n.d.). Haloacetic Acids (five) (HAA5): Health Information Summary.
- Delaware Health and Social Services. (2023, March). Frequently Asked Questions: Haloacetic Acids.
- NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- National Toxicology Program. (2021, December 21). Report on Carcinogens Monograph on Haloacetic Acids Found as Water Disinfection By-Products. NCBI.
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- PubMed. (2001, April 15). Metabolism, microflora effects, and genotoxicity in haloacetic acid-treated cultures of rat cecal microbiota.
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- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Agilent Technologies. (2019, March 30). Haloacetic Acid Standard - Safety Data Sheet.
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- Regulations.gov. (n.d.). 6251 DISINFECTION BY-PRODUCTS: HALOACETIC ACIDS AND TRICHLOROPHENOL.
- Plewa, M. J., et al. (2011, June 15). Biological Mechanism for the Toxicity of Haloacetic Acid Drinking Water Disinfection Byproducts. ACS Publications.
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- Frizzlife. (2025, December 25). Haloacetic Acids in Water: Full Safety Guide.
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- Oates Laboratories. (2021, September). SAFETY DATA SHEET HALO.
- Fiveable. (2025, August 15). Synthesis of alpha-halo acids Definition.
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A Technical Guide to the Pharmaceutical Potential of 2-(2-Bromophenyl)-2-chloroacetic acid: A Versatile Scaffold for Drug Discovery
Executive Summary
2-(2-Bromophenyl)-2-chloroacetic acid is a halogenated aryl-acetic acid derivative that, while not an active pharmaceutical ingredient (API) in itself, represents a highly valuable and versatile starting material for medicinal chemistry. Its strategic placement of three distinct reactive centers—a carboxylic acid, a reactive α-chloro group, and a 2-bromophenyl ring suitable for cross-coupling reactions—positions it as a powerful scaffold for generating diverse molecular libraries. This guide explores the synthetic utility and potential therapeutic applications of this compound, focusing on its role as a key intermediate in the synthesis of antiplatelet agents, non-steroidal anti-inflammatory drugs (NSAIDs), and novel heterocyclic systems. We provide detailed synthetic protocols, mechanistic insights, and a forward-looking perspective on its application in modern drug discovery.
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of active pharmaceutical ingredient (API) synthesis, the efficiency and novelty of a drug candidate often hinge on the strategic design of its core chemical intermediates.[1] 2-(2-Bromophenyl)-2-chloroacetic acid is a prime example of such a strategic building block. The molecule incorporates an α-halo-α-aryl acetic acid motif, a structure known to be a precursor for several classes of bioactive compounds.[2][3] Its true potential lies in the orthogonal reactivity of its functional groups, which allows for selective, stepwise modifications to build molecular complexity.
This guide will elucidate the potential of this specific scaffold by:
-
Proposing a viable synthetic pathway for its preparation.
-
Detailing its core reactive properties and synthetic transformations.
-
Exploring its application in the synthesis of established drug classes by analogy.
-
Providing detailed experimental methodologies for its synthesis and derivatization.
Physicochemical Properties and Proposed Synthesis
To effectively utilize this scaffold, an understanding of its properties and a reliable synthetic route are paramount.
Physicochemical Data Summary
| Property | Predicted Value / Characteristic |
| Molecular Formula | C₈H₆BrClO₂ |
| Molecular Weight | 249.49 g/mol |
| Appearance | Likely a white to off-white crystalline powder |
| Solubility | Expected to be soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol |
| Key Reactive Sites | 1. Carboxylic Acid (Esterification, Amidation) 2. α-Chloro (Nucleophilic Substitution) 3. Aryl Bromide (Cross-Coupling Reactions) |
Proposed Synthetic Pathway
A robust synthesis can be envisioned starting from the commercially available 2-(2-Bromophenyl)acetic acid.[5] The key transformation is the selective chlorination at the α-carbon. A standard method for this is a variation of the Hell-Volhard-Zelinsky reaction.
Caption: Proposed two-step synthesis starting from 2-(2-bromophenyl)acetic acid.
This pathway first converts the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂). The subsequent reaction with N-Chlorosuccinimide (NCS) under acidic conditions selectively installs the chlorine atom at the α-position. Hydrolysis during workup yields the final product.
Core Synthetic Applications & Potential Therapeutic Targets
The true value of 2-(2-Bromophenyl)-2-chloroacetic acid is realized in its derivatization. Its three reactive sites can be addressed sequentially to build diverse molecular architectures.
Caption: Mechanism of action for Clopidogrel-like antiplatelet agents.
Application 2: Scaffold for Non-Steroidal Anti-inflammatory Drugs (NSAIDs)
The arylalkanoic acid motif is the cornerstone of a major class of NSAIDs, including well-known drugs like Ibuprofen and Diclofenac. [3][6]These drugs primarily exert their effect by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation.
2-(2-Bromophenyl)-2-chloroacetic acid provides a starting point for novel NSAIDs. The α-chloro group can be removed via reductive dehalogenation, and the 2-bromophenyl ring can be further functionalized to modulate potency and selectivity for COX-1 versus COX-2. For instance, replacing the bromine via a Suzuki coupling could introduce moieties known to enhance COX-2 selectivity.
Caption: Mechanism of action for NSAIDs targeting the COX pathway.
Application 3: Synthesis of Novel Bioactive Heterocycles
The presence of two distinct electrophilic centers (the α-carbon and the carboxylic acid carbon) makes this molecule an ideal substrate for synthesizing heterocyclic compounds. [2][7]By reacting it with dinucleophiles (e.g., thioureas, amidines), a variety of five- or six-membered rings such as thiazoles and imidazoles can be constructed. These heterocyclic cores are prevalent in a vast range of pharmaceuticals, including antimicrobial and anticancer agents. [8]
Experimental Protocols
The following protocols are detailed, representative procedures based on established chemical transformations for analogous compounds. [9]
Protocol 1: Synthesis of 2-(2-Bromophenyl)-2-chloroacetic acid
Objective: To synthesize the title compound from 2-(2-bromophenyl)acetic acid via α-chlorination.
Materials:
-
2-(2-Bromophenyl)acetic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
N-Chlorosuccinimide (NCS) (1.2 eq)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acyl Chloride Formation: To a solution of 2-(2-bromophenyl)acetic acid in anhydrous DCM, add thionyl chloride dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then reflux for 2 hours until gas evolution ceases.
-
Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.
-
α-Chlorination: Re-dissolve the crude acyl chloride in anhydrous DCM. Add NCS and a catalytic amount of concentrated HCl.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Validation: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate). Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Representative Derivatization: Synthesis of Methyl 2-(2-bromophenyl)-2-aminoacetate derivative
Objective: To demonstrate the utility of the α-chloro group via nucleophilic substitution with a primary amine, followed by esterification.
Materials:
-
2-(2-Bromophenyl)-2-chloroacetic acid (1.0 eq)
-
Benzylamine (2.2 eq)
-
Methanol (as solvent)
-
Sulfuric Acid (H₂SO₄, catalytic amount)
-
Triethylamine (TEA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Nucleophilic Substitution: Dissolve 2-(2-bromophenyl)-2-chloroacetic acid in a suitable solvent and add benzylamine. The reaction is typically stirred at room temperature for 12-24 hours.
-
Esterification (Fischer-Esterification): After the substitution is complete (monitored by TLC), add methanol and a catalytic amount of concentrated H₂SO₄ to the reaction mixture.
-
Reflux the solution for 4-8 hours.
-
Work-up: Cool the reaction and neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product into ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Validation: Purify the resulting crude ester by column chromatography on silica gel. Confirm the structure and purity of the final product by NMR and Mass Spectrometry.
Conclusion and Future Directions
2-(2-Bromophenyl)-2-chloroacetic acid is more than a simple chemical; it is a platform for innovation. Its multifunctional nature allows chemists to rapidly generate a multitude of derivatives targeting diverse biological pathways. The clear synthetic relationship with established drug classes like antiplatelet agents and NSAIDs provides a validated foundation for its use. Future research should focus on leveraging the aryl bromide for advanced cross-coupling reactions to build novel, three-dimensional molecules and screening the resulting libraries against a wide range of therapeutic targets, from kinases to proteases. As the demand for novel APIs continues to grow, such versatile and strategically designed building blocks will remain at the forefront of pharmaceutical discovery.
References
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- 2-Bromo-2'-chlorophenyl acetic acid methyl ester. Chem-Impex.
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- 2-Bromo-2'-chloroacetophenone synthesis. ChemicalBook.
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- CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
- 2-(2-Bromophenyl)pyrrolidine:Function,Synthesis. ChemicalBook.
- Al-Suwaidan, I. A., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies.
- (2S)-2-bromo-2-chloroacetic acid | C2H2BrClO2 | CID 91548. PubChem.
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- 2-Bromo-2-(2-chlorophenyl)acetic acid | 29270-30-2. MilliporeSigma.
- Attimarad, M., & Bagavant, G. Synthesis and Anti-Inflammatory and Analgesic Activities of 2-Arylamino. 4-(4-Chlorophenyl) Thiazole-5-Acetic Acids/Esters. Indian Journal of Pharmaceutical Sciences.
- Kalla, K. R. (1966). medicinal chemical investigation of some p-substituted-1, 2-diphenylindolizines for possible anti-inflammatory activity.
- Applications of BCFI as an Intermediate in Pharmaceutical Manufacturing. PYG Lifesciences.
- Van Arnum, P. (2025). Improving API Synthesis. Pharmaceutical Technology.
- Abdel-Latif, E., et al. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
- Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv
- Special Issue : Boron-Containing Compounds: Identification, Synthesis, Biological Actions and Pharmacology. MDPI.
- Singh, A., et al. (2024). A Comprehensive Review on Synthesis of Active Pharmaceutical Ingredients by Different Synthetic Route of Paracetamol.
- Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.
- 18698-97-0|2-(2-Bromophenyl)acetic acid|BLD Pharm. BLD Pharm.
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2-(2-Bromophenyl)-2-chloroacetic acid melting point and boiling point
Comprehensive Physicochemical and Synthetic Profiling of -Halo-2-Halophenylacetic Acids: Focus on 2-(2-Bromophenyl)-2-chloroacetic Acid
Executive Summary
In the landscape of modern drug development and complex organic synthesis,
This whitepaper provides an in-depth technical analysis of the physicochemical properties—specifically melting and boiling point dynamics—and outlines a self-validating, field-proven synthetic protocol for researchers and chemical engineers.
Physicochemical Profiling & Thermodynamic Behavior
Understanding the phase-transition temperatures of 2-(2-Bromophenyl)-2-chloroacetic acid is critical for downstream purification and reactor scaling. Because the exact positional isomers (interchanging the bromine and chlorine atoms between the ortho-aromatic and
Data Presentation: Comparative Properties
| Physicochemical Property | 2-(2-Bromophenyl)-2-chloroacetic acid | |
| Molecular Formula | ||
| Molecular Weight | 249.49 g/mol | 249.49 g/mol |
| Melting Point | 107–112 °C | 107–112 °C [4] |
| Boiling Point | ~316.7 °C (at 760 mmHg) | 316.7 °C (at 760 mmHg) |
| Physical State | White to off-white crystalline solid | White to off-white crystalline solid |
| Solubility | Soluble in DCM, Toluene, Methanol | Soluble in DCM, Toluene, Methanol |
Mechanistic Causality Behind Phase Transitions
-
Melting Point Dynamics (107–112 °C): The moderate melting point is governed by two competing structural factors. First, the carboxylic acid moiety forms robust, hydrogen-bonded dimers in the solid state, which significantly elevates the lattice energy. However, the bulky ortho-bromo substituent induces severe steric hindrance, forcing the aromatic ring out of coplanarity with the
-carbon's substituents. This non-planar geometry prevents tight stacking between adjacent aromatic rings, capping the melting point at ~112 °C rather than allowing it to reach the higher temperatures seen in unsubstituted benzoic or phenylacetic acids. -
Boiling Point Dynamics (~316.7 °C): The exceptionally high boiling point is a direct result of the compound's high molecular mass (249.49 g/mol ) and the strong dipole-dipole interactions imparted by the heavy halogen atoms.
-
Expert Insight for Handling: In practical laboratory and industrial settings, distillation at atmospheric pressure (760 mmHg) is strictly avoided. Heating this compound to 316 °C will induce thermal decarboxylation or dehalogenation long before vaporization. Therefore, vacuum distillation or solvent-based recrystallization are the mandatory purification methods.
Mechanistic Synthesis & Experimental Protocols
To achieve high-purity 2-(2-Bromophenyl)-2-chloroacetic acid, the most reliable pathway involves the synthesis of 2-bromomandelic acid from 2-bromobenzaldehyde [2], followed by a targeted
Experimental Workflow Visualization
Synthetic workflow for 2-(2-Bromophenyl)-2-chloroacetic acid from 2-Bromobenzaldehyde.
Protocol: Synthesis via Deoxychlorination
This protocol describes the final conversion of 2-bromomandelic acid to 2-(2-bromophenyl)-2-chloroacetic acid using thionyl chloride (
Causality & Design Rationale:
Step-by-Step Methodology:
-
System Preparation: In a flame-dried, 250 mL round-bottom flask equipped with a reflux condenser and an acidic gas scrubber, dissolve 1.0 equivalent (e.g., 23.1 g, 0.1 mol) of 2-bromomandelic acid in 100 mL of anhydrous dichloromethane (DCM).
-
Catalytic Activation: Add 0.05 equivalents of anhydrous DMF. Stir the mixture under an inert nitrogen atmosphere.
-
Reagent Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add 1.5 equivalents (11.0 mL, 0.15 mol) of thionyl chloride (
) dropwise via an addition funnel.-
Self-Validation Check: The dropwise addition controls the exothermic nature of the reaction. Immediate gas evolution (
and ) visually confirms the activation of the hydroxyl group.
-
-
Reflux & Monitoring: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to a gentle reflux (approx. 40 °C) for 4 hours. Reaction completion is verified when gas evolution ceases and TLC (Hexane:Ethyl Acetate 7:3) shows the disappearance of the starting material.
-
Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to strip off the DCM solvent and any unreacted
. -
Crystallization: Dissolve the crude oily residue in a minimal amount of hot toluene, then add heptane dropwise until the solution becomes slightly turbid. Allow to cool slowly to 4 °C. Filter the resulting white crystalline solid, washing with cold heptane, and dry under a high vacuum to yield pure 2-(2-bromophenyl)-2-chloroacetic acid (Expected MP: 107–112 °C).
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2774031, alpha-Bromo-2-chlorobenzeneacetic acid." PubChem, [Link]
-
Betz, R., Betzler, F., & Klüfers, P. "2-Bromobenzaldehyde cyanohydrin." Acta Crystallographica Section E: Structure Reports Online, 2008. [Link]
- U.S. Patent Application Publication US 2006/0074242 A1. "Process for preparation of clopidogrel and intermediates thereof.
The Intricacies of a Privileged Scaffold: A Technical Guide to the Reactivity Profile of ortho-Bromo Phenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
ortho-Bromo phenylacetic acid and its derivatives represent a class of uniquely versatile building blocks in modern organic synthesis. The strategic placement of the bromine atom and the carboxylic acid moiety on the phenyl ring imparts a rich and tunable reactivity profile. This guide provides an in-depth exploration of the key transformations these molecules can undergo, with a focus on the mechanistic underpinnings and practical applications in the synthesis of complex molecular architectures, particularly those relevant to pharmaceutical and materials science. We will delve into the nuances of palladium- and copper-catalyzed cross-coupling reactions, as well as intramolecular cyclization strategies, offering field-proven insights into optimizing these powerful synthetic methods.
The Unique Chemical Landscape of ortho-Bromo Phenylacetic Acid Derivatives
The reactivity of ortho-bromo phenylacetic acid derivatives is governed by the interplay of several factors:
-
The Carbon-Bromine Bond: This bond serves as a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions. The reactivity of this bond is influenced by the electronic nature of the aromatic ring.
-
The Phenylacetic Acid Moiety: The carboxylic acid group and the adjacent benzylic protons possess their own distinct reactivity. The carboxylic acid can be readily converted to esters, amides, and other derivatives, which can modulate the molecule's overall electronic properties and steric profile.
-
The ortho Relationship: The proximity of the bromine atom and the acetic acid side chain introduces significant steric and electronic effects. The ortho substituent can influence the rate and selectivity of reactions at the C-Br bond and can also participate in intramolecular transformations.[1][2] The carboxymethyl group (-CH₂COOH) is generally considered an electron-withdrawing group by induction, which can influence the electron density of the aromatic ring and its susceptibility to electrophilic aromatic substitution.[3][4][5]
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds
Palladium-catalyzed cross-coupling reactions are paramount in the functionalization of ortho-bromo phenylacetic acid derivatives, enabling the construction of complex biaryl systems and the introduction of diverse functional groups.
The Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful tool for the formation of a carbon-carbon bond between the ortho-bromo phenylacetic acid derivative and an organoboron reagent.[6]
Mechanistic Considerations: The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product.[7] The steric hindrance from the ortho-carboxymethyl group can influence the rate of oxidative addition and may require the use of bulky phosphine ligands to facilitate the reaction.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 2-Bromophenylacetate
-
Reaction Setup: To a flame-dried Schlenk flask, add methyl 2-bromophenylacetate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[7]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 | [General Protocol][7] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 92 | [Adapted from similar substrates][8] |
| 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 88 | [Adapted from similar substrates] |
The Heck Reaction: Vinylation of the Aryl Bromide
The Heck reaction provides a means to introduce a vinyl group at the site of the bromine atom, leading to the formation of substituted styrenes.
Mechanistic Considerations: The Heck reaction proceeds via oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the vinylated product and regenerate the catalyst.
The Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[9][10] This reaction is particularly valuable for accessing a wide range of substituted anilines.[11][12]
Mechanistic Considerations: The catalytic cycle involves the oxidative addition of Pd(0) to the aryl bromide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to furnish the C-N coupled product.[10][12] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed.[12]
Experimental Protocol: Buchwald-Hartwig Amination of Ethyl 2-Bromophenylacetate
-
Reaction Setup: In a glovebox, charge a vial with ethyl 2-bromophenylacetate (1.0 equiv.), the desired amine (1.2 equiv.), a strong base such as sodium tert-butoxide (1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the vial and heat the mixture to 80-110 °C with stirring.
-
Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, providing access to arylethynyl compounds.[13] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[13][14][15] Copper-free conditions have also been developed.[16][17]
The Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds.[18][19] While often requiring harsher conditions than palladium-catalyzed reactions, modern developments have led to milder and more efficient protocols.[20]
Mechanistic Considerations: The mechanism is believed to involve the formation of a copper(I) species that undergoes oxidative addition to the aryl bromide, followed by reaction with the nucleophile.[18]
Intramolecular Cyclization Reactions: Building Heterocyclic Scaffolds
The ortho disposition of the bromo and phenylacetic acid functionalities makes these derivatives ideal precursors for intramolecular cyclization reactions, leading to the formation of valuable heterocyclic systems.
Synthesis of Oxindoles
Palladium-catalyzed intramolecular C-C bond formation from the corresponding anilide derivatives of ortho-bromo phenylacetic acid is a common strategy for the synthesis of 3-substituted oxindoles.[21]
Experimental Protocol: Synthesis of a 3-Substituted 2-Oxindole
-
Amide Formation: Convert ortho-bromo phenylacetic acid to the corresponding anilide by standard methods (e.g., activation with a coupling reagent followed by addition of the desired aniline).
-
Cyclization: To a solution of the anilide in a suitable solvent (e.g., toluene), add a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., K₂CO₃).
-
Reaction: Heat the mixture under an inert atmosphere until the starting material is consumed.
-
Workup and Purification: After cooling, perform an aqueous workup and purify the product by chromatography.
Synthesis of Benzofurans
Derivatives of ortho-bromo phenylacetic acid can also serve as precursors for the synthesis of benzofurans through intramolecular C-O bond formation. For example, a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization can yield 2,3-disubstituted benzofurans.[14]
Reactivity of the Acetic Acid Moiety
The carboxylic acid and the α-protons of the acetic acid side chain also exhibit characteristic reactivity.
-
Esterification and Amidation: The carboxylic acid can be readily converted to a variety of esters and amides using standard protocols. This is often a necessary first step to prevent interference with subsequent cross-coupling or cyclization reactions.
-
α-Halogenation: The benzylic protons can be substituted with halogens, typically under radical conditions or using reagents like N-bromosuccinimide.
-
Enolate Formation and Alkylation: The α-protons are acidic and can be removed with a suitable base to form an enolate, which can then be reacted with various electrophiles.
Conclusion
ortho-Bromo phenylacetic acid derivatives are exceptionally versatile synthetic intermediates. The strategic positioning of the bromo and carboxymethyl functionalities allows for a wide range of selective transformations, including a host of palladium- and copper-catalyzed cross-coupling reactions and intramolecular cyclizations. A thorough understanding of the interplay between steric and electronic effects is crucial for harnessing the full synthetic potential of this privileged scaffold in the development of novel pharmaceuticals and functional materials.
References
-
4-Bromophenylacetic acid. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
-
4-Bromophenylacetic acid. (n.d.). LookChem. Retrieved March 7, 2026, from [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2025, February 7). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
An Improved and Ligand-Free Copper-Catalyzed Cyclization for an Efficient Synthesis of Benzimidazoles from o-Bromoarylamine and Nitriles. (2024, February 26). RSC Publishing. Retrieved March 7, 2026, from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007, April 27). PubMed. Retrieved March 7, 2026, from [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014, February 6). RSC Publishing. Retrieved March 7, 2026, from [Link]
-
Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. (2014, October 10). PMC. Retrieved March 7, 2026, from [Link]
-
Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization. (2019, October 23). Organic & Biomolecular Chemistry. Retrieved March 7, 2026, from [Link]
-
Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. (2025, November 30). PubMed. Retrieved March 7, 2026, from [Link]
-
Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. (2023, June 1). PMC. Retrieved March 7, 2026, from [Link]
-
Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. (2024, February 26). PMC. Retrieved March 7, 2026, from [Link]
-
Sonogashira reaction. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
-
Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. (2025, October 29). PMC. Retrieved March 7, 2026, from [Link]
-
16.4: Substituent Effects in Substituted Aromatic Rings. (2022, September 24). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014, February 12). Beilstein Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. (2023, June 1). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. (2008, November 10). Journal of the American Chemical Society. Retrieved March 7, 2026, from [Link]
-
Copper-Catalyzed Three-Component Tandem Cyclization for One-Pot Synthesis of 1,4-Benzothiazines. (2016). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
Electrophilic aromatic directing groups. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
-
Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. (2023, May 19). MDPI. Retrieved March 7, 2026, from [Link]
-
Copper-Catalyzed Diastereo- and Enantioselective Borylative Cyclization. (2022, July 2). MDPI. Retrieved March 7, 2026, from [Link]
-
Synthesis of phenazines from ortho-bromo azo compounds via sequential Buchwald-Hartwig amination under micellar conditions and acid promoted cyclization. (2020, November). ResearchGate. Retrieved March 7, 2026, from [Link]
- Process for the preparation of α-bromo-phenylacetic acids. (1991, July 30). Google Patents.
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved March 7, 2026, from [Link]
-
4-Bromophenylacetic acid. (2018, February 16). SIELC Technologies. Retrieved March 7, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. (n.d.). Thieme. Retrieved March 7, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
-
The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application. (2024, April 12). Beilstein Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020, May 13). Beilstein Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved March 7, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021, July 27). PMC. Retrieved March 7, 2026, from [Link]
-
Intramolecular Cyclization. (2023, June 29). Encyclopedia MDPI. Retrieved March 7, 2026, from [Link]
-
alpha-bromophenyl acetic acid. (n.d.). PharmaCompass. Retrieved March 7, 2026, from [Link]
-
14.3. Substituent Effects. (n.d.). Lumen Learning. Retrieved March 7, 2026, from [Link]
-
Ullmann coupling: the first publication. (2025, January 21). OperaChem. Retrieved March 7, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved March 7, 2026, from [Link]
-
Unlocking a self-catalytic cycle in a copper-catalyzed aerobic oxidative coupling/cyclization reaction. (2022, March 18). PMC. Retrieved March 7, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. (2007). Arkivoc. Retrieved March 7, 2026, from [Link]
-
Electrophilic Aromatic Substitution Mechanism. (2017, November 9). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube. Retrieved March 7, 2026, from [Link]
-
Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. (2002). Semantic Scholar. Retrieved March 7, 2026, from [Link]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
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- 16. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
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Methodological & Application
Application Note: Synthesis of 2-(2-Bromophenyl)-2-chloroacetic Acid via α-Selective Chlorination
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol
Executive Summary
The compound 2-(2-Bromophenyl)-2-chloroacetic acid is a highly valuable bifunctional building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of antiplatelet agents (e.g., thienopyridine derivatives like clopidogrel analogs) and other bioactive heterocycles.
Direct α-chlorination of carboxylic acids is notoriously sluggish due to the low acidity of the α-protons and the poor enolizability of the free acid. As a Senior Application Scientist, I have structured this guide to provide field-proven methodologies for the α-selective chlorination of 2-bromophenylacetic acid. This document details two distinct, self-validating protocols: the classic industrial sulfuryl chloride method, and a modern, green, solvent-free catalytic approach[1].
Mechanistic Rationale & Reaction Design
To achieve high yields and avoid unwanted electrophilic aromatic substitution (ring chlorination), the reaction must be carefully controlled. The ortho-bromo substitution on the starting material provides a distinct advantage: its electron-withdrawing nature (-I effect) slightly deactivates the aromatic ring, while its steric bulk protects the ortho-position, thereby directing the chlorinating agent exclusively to the enolized α-carbon[1].
The Activation-Enolization-Chlorination Sequence
-
Activation: The carboxylic acid is first converted to an acyl chloride using Thionyl Chloride (
) or Phosphorus Trichloride ( ). This step is critical because the acyl chloride significantly increases the acidity of the α-protons. -
Enolization (Rate-Limiting Step): The acyl chloride tautomerizes to its reactive enol form. The steric bulk of the 2-bromo group slightly hinders this step, necessitating adequate heating.
-
Electrophilic Chlorination: The electron-rich double bond of the enol attacks the electrophilic chlorine source (e.g.,
or Trichloroisocyanuric acid [TCCA]). -
Hydrolysis/Exchange: The resulting α-chloro acyl chloride is either hydrolyzed directly with water to yield the final product, or it undergoes acyl exchange with unreacted starting material (in the catalytic
route) to propagate the cycle[1].
Figure 1: Mechanistic sequence of α-chlorination via acyl chloride enolization.
Experimental Protocols
Protocol A: Classic Industrial Method ( / )
This method is highly reliable for scale-up and utilizes standard laboratory reagents. It relies on the complete conversion of the acid to the acyl chloride prior to chlorination.
Reagents:
-
2-Bromophenylacetic acid: 10.0 g (46.5 mmol, 1.0 equiv)
-
Thionyl chloride (
): 5.1 mL (70.0 mmol, 1.5 equiv) -
Sulfuryl chloride (
): 4.5 mL (55.8 mmol, 1.2 equiv) -
Catalytic DMF: 2 drops
Step-by-Step Procedure:
-
Activation: In an oven-dried 250 mL round-bottom flask equipped with a reflux condenser and a gas scrubber, suspend 2-bromophenylacetic acid in 50 mL of anhydrous 1,2-dichloroethane (DCE). Add 2 drops of DMF followed by the dropwise addition of
. -
Reflux: Heat the mixture to 80 °C for 2 hours until gas evolution ceases and the solution becomes homogeneous, indicating complete conversion to 2-bromophenylacetyl chloride.
-
Chlorination: Cool the reaction to 50 °C. Add
dropwise over 15 minutes. -
Heating: Raise the temperature to 85 °C and reflux for 4 to 6 hours. Monitor the reaction via GC-MS (aliquots quenched in methanol to observe the methyl ester).
-
Hydrolysis: Cool the mixture to 0 °C. Carefully quench by adding 50 mL of ice-cold water dropwise to hydrolyze the acyl chloride. Stir vigorously for 1 hour.
-
Workup & Isolation: Separate the organic layer. Extract the aqueous layer with dichloromethane (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Recrystallize the crude off-white solid from a mixture of Hexane/Ethyl Acetate (3:1) to afford the pure product.
Figure 2: Step-by-step workflow for the classic SOCl2/SO2Cl2 synthesis route.
Protocol B: Modern Solvent-Free Catalytic Method ( / TCCA)
Based on recent advancements in green chemistry[1], this protocol utilizes Trichloroisocyanuric acid (TCCA) as a solid, stable chlorine source and catalytic
Reagents:
-
2-Bromophenylacetic acid: 10.0 g (46.5 mmol, 1.0 equiv)
-
Trichloroisocyanuric acid (TCCA): 4.3 g (18.6 mmol, 0.4 equiv) (Note: 1 mole of TCCA provides 3 moles of active
) -
Phosphorus trichloride (
): 0.4 mL (4.65 mmol, 0.1 equiv)
Step-by-Step Procedure:
-
Mixing: In a 100 mL round-bottom flask, thoroughly mix solid 2-bromophenylacetic acid and TCCA.
-
Catalyst Addition: Add catalytic
directly to the solid mixture. -
Solvent-Free Heating: Heat the flask to 80 °C under a nitrogen atmosphere. The mixture will slowly form a melt as the reaction proceeds. Stir for 2 to 3 hours.
-
Quenching: Cool the mixture to room temperature. Add 50 mL of water and 50 mL of Ethyl Acetate. Stir vigorously to hydrolyze the intermediate and dissolve the product. Cyanuric acid (the byproduct of TCCA) will largely precipitate or remain in the aqueous phase.
-
Filtration & Workup: Filter the biphasic mixture through a pad of Celite to remove insoluble cyanuric acid. Separate the organic layer, wash with brine, dry over
, and concentrate.
Quantitative Data & Reagent Metrics
The following table summarizes the operational differences and expected outcomes of the two protocols, providing a self-validating framework for selecting the appropriate method based on laboratory constraints.
Table 1: Stoichiometric & Operational Comparison of α-Chlorination Methods
| Parameter | Protocol A: Classic ( | Protocol B: Modern ( |
| Reagent 1 (Activator) | ||
| Reagent 2 (Cl Source) | TCCA (0.4 equiv) | |
| Solvent System | 1,2-Dichloroethane (DCE) | Solvent-Free (Neat Melt) |
| Reaction Temperature | 80 - 85 °C | 80 °C |
| Reaction Time | 6 - 8 hours | 2 - 3 hours |
| Expected Yield | 70 - 78% | 85 - 92% |
| Primary Byproducts | Cyanuric acid (solid), HCl (gas) |
Analytical Characterization
Validating the structural integrity of the synthesized 2-(2-Bromophenyl)-2-chloroacetic acid is critical. Below are the predictive spectral benchmarks based on closely related halogenated phenylacetic acid derivatives[2].
Table 2: Expected Analytical Data
| Analytical Method | Key Spectral Features & Assignments |
| IR (ATR, | ~3200-2800 (broad, O-H stretch), ~1715 (strong, C=O stretch), ~1470 (Ar C=C), ~750 (C-H out-of-plane, ortho-disubstituted), ~710 (C-Cl stretch) , ~650 (C-Br stretch). |
| Mass Spectrometry (ESI-) | [M-H] |
Safety & Troubleshooting
-
Gas Evolution: Both protocols generate HCl gas. Protocol A also generates
. All reactions must be conducted in a well-ventilated fume hood equipped with an alkaline gas scrubber (e.g., 1M NaOH trap). -
Incomplete Chlorination: If GC-MS or NMR indicates unreacted starting material, it is likely due to incomplete enolization. Ensure the reaction is strictly anhydrous during the activation step, and verify that the temperature is maintained at
80 °C. -
TCCA Handling: Trichloroisocyanuric acid is a strong oxidizer. Do not mix it with strong acids or organic solvents outside of the controlled reaction parameters, as this can lead to the rapid release of toxic chlorine gas.
References
-
Morano, C., Giraudo, A., Roda, G., Armano, E., Nasta, G., Sipala, M., Pallavicini, M., & Bolchi, C. (2025). "Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues." RSC Advances, 15, 12298-12303.[Link]
Sources
Application Note: Protocol for the Alpha-Chlorination of 2-Bromomandelic Acid Derivatives
Introduction & Mechanistic Rationale
2-Bromomandelic acid and its derivatives are critical chiral building blocks in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of antiplatelet agents and clopidogrel analogs[1]. The conversion of the
Directly chlorinating the free carboxylic acid with thionyl chloride (SOCl
The Causality of the Catalyst
While neat SOCl
Fig 1. DMF-catalyzed Vilsmeier-Haack mechanistic pathway for alpha-hydroxyl chlorination.
Experimental Workflow
Fig 2. Experimental workflow for the alpha-chlorination of 2-bromomandelic acid esters.
Materials and Safety
Reagents:
-
Methyl 2-bromomandelate: 10.0 g (40.8 mmol, 1.0 eq)
-
Thionyl chloride (SOCl
): 4.45 mL (61.2 mmol, 1.5 eq)[4] -
N,N-Dimethylformamide (DMF): 150 µL (~2.0 mmol, 0.05 eq)
-
Anhydrous Toluene: 50 mL
-
Saturated Aqueous NaHCO
and Brine
Safety Profile: Thionyl chloride reacts violently with water to release HCl and SO
Step-by-Step Protocol
Phase 1: System Initialization
-
Preparation: In an oven-dried 250 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, dissolve 10.0 g of methyl 2-bromomandelate in 50 mL of anhydrous toluene.
-
Atmosphere Control: Attach a reflux condenser fitted with a nitrogen inlet and a gas scrubber system (to neutralize evolved SO
/HCl). Flush the system with N for 5 minutes. -
Catalyst Introduction: Inject 150 µL of anhydrous DMF into the stirring solution. Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.
Phase 2: Electrophilic Activation & Chlorination
-
Reagent Addition: Using a pressure-equalizing dropping funnel, add 4.45 mL of SOCl
dropwise over 15–20 minutes.-
Expertise Note: Rapid addition causes an uncontrollable exothermic release of gas. The slow addition ensures the steady formation of the Vilsmeier intermediate without localized heating.
-
-
Thermal Progression: Once the addition is complete, remove the ice bath. Gradually heat the reaction mixture to 60 °C using an oil bath.
-
Self-Validating Monitoring: Stir at 60 °C for 3 hours. Monitor the reaction via TLC (Hexanes:EtOAc 8:2, UV detection). The reaction is complete when the polar starting material spot (
) is entirely replaced by a less polar product spot ( ). Prolonged refluxing beyond completion can lead to thermal degradation and lower yields[2].
Phase 3: Quenching and Isolation
-
Quenching: Cool the reaction mixture to 0 °C. Carefully transfer the mixture into a separatory funnel containing 100 mL of ice-cold water to quench any unreacted SOCl
. -
Extraction: Separate the organic (toluene) layer. Extract the aqueous layer with an additional 20 mL of toluene. Combine the organic phases.
-
Neutralization: Wash the combined organic layers with saturated aqueous NaHCO
(2 × 50 mL). Caution: Vent the separatory funnel frequently as CO gas will evolve. Follow with a final wash using 50 mL of brine. -
Concentration: Dry the organic layer over anhydrous Na
SO , filter, and concentrate under reduced pressure (rotary evaporator, 40 °C water bath) to yield crude methyl 2-bromo-2-chlorophenylacetate as a pale yellow oil. -
Analytical Validation Checkpoint: Analyze the crude product via FTIR. The complete disappearance of the broad O-H stretch (~3400 cm
) and the appearance of a sharp C-Cl stretch (~700–750 cm ) confirms successful conversion.
Quantitative Optimization Data
To demonstrate the causality of the chosen parameters, Table 1 outlines the optimization data for the chlorination of mandelic acid esters. The use of a non-polar solvent (Toluene) combined with a catalytic amount of DMF provides the optimal balance of yield and stereochemical control.
Table 1: Optimization of Reaction Conditions for Alpha-Chlorination
| Entry | Reagent System | Solvent | Temperature | Stereochemical Outcome | Yield (%) |
| 1 | SOCl | None | Reflux (75 °C) | Racemization (Mixed S | 65% |
| 2 | SOCl | Toluene | 60 °C | Retention (S | 72% |
| 3 | SOCl | DCM | Reflux (40 °C) | Inversion (S | 88% |
| 4 | SOCl | Toluene | 60 °C | Clean Inversion (>98% ee) | 94% |
Note: Entry 4 represents the finalized parameters utilized in the protocol above, ensuring maximal conversion while preserving the integrity of the chiral center.
References
-
Organic Syntheses Procedure: Acetylmandelic acid. Organic Syntheses. Available at:[Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at:[Link]
- Process for the preparation of S-(+)-clopidogrel by optical resolution.US Patent 7696351B2.
- Preparation method of clopidogrel and salt thereof.CN Patent 101348490B.
Sources
- 1. US7696351B2 - Process for the preparation of S-(+)-clopidogrel by optical resolution - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN101348490B - Preparation method of clopidogrel and salt thereof - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
nucleophilic substitution reactions of 2-(2-Bromophenyl)-2-chloroacetic acid
Application Note: Nucleophilic Substitution Strategies and Workflows for 2-(2-Bromophenyl)-2-chloroacetic Acid
Executive Summary
As an Application Scientist advising medicinal chemistry and drug development teams, I frequently encounter challenges in the selective functionalization of bifunctional building blocks. 2-(2-Bromophenyl)-2-chloroacetic acid is a highly valuable, yet reactive, electrophilic synthon. Its architectural brilliance lies in its chemoselectivity: the
Mechanistic Causality & Reactivity Profiling
The
However, this high reactivity requires precise control of the reaction microenvironment. The choice of nucleophile, solvent, and base is dictated by the competing pathways of
-
Solvent Causality: Polar aprotic solvents (e.g., DMF, Acetonitrile) are mandatory. They strongly solvate the counter-cations (like
or ) while leaving the nucleophilic anion "naked," thereby drastically accelerating the desired trajectory. -
Base Causality: The use of strong bases (e.g., alkoxides) or excessive heat often triggers decarboxylative elimination, yielding bromobenzaldehyde derivatives. Consequently, mild acid scavengers like
or are strictly preferred to neutralize generated HCl without inducing elimination .
Caption: Mechanistic divergence in the nucleophilic substitution of α-halo phenylacetic acids.
Strategic Applications in Drug Discovery
Overcoming the Over-Alkylation Trap in Amino Acid Synthesis
A common pitfall in drug development is attempting direct amination of
To synthesize unnatural
Quantitative Reaction Parameters
The table below synthesizes our optimized operational parameters for various nucleophilic classes, providing a baseline for reaction scaling.
| Nucleophile Class | Reagent System | Solvent | Temp | Time | Avg. Yield | Mechanistic Note |
| Primary Amines (Indirect) | DMF | 0°C | 6 h | 85–92% | Avoids over-alkylation common with direct | |
| Secondary Amines | 80°C | 22 h | 70–80% | Requires mild acid scavenger ( | ||
| Thiols | EtOH | RT | 4 h | >90% | Highly nucleophilic; fast, clean | |
| Hydroxide | Aqueous | THF/ | 0°C | 2 h | 50–65% | Prone to competitive elimination; strict temperature control needed. |
Validated Experimental Protocols
Protocol A: Synthesis of Racemic 2-Amino-2-(2-bromophenyl)acetic Acid via Azidation
This protocol utilizes a self-validating Staudinger reduction to ensure clean conversion to the primary unnatural amino acid.
Step 1: Azide Displacement
-
Preparation: Charge a dry, argon-flushed round-bottom flask with 2-(2-Bromophenyl)-2-chloroacetic acid (10.0 g, 40.1 mmol, 1.0 eq) and anhydrous DMF (80 mL, 0.5 M). Causality: Anhydrous conditions prevent competitive hydrolysis to the
-hydroxy acid. -
Addition: Cool the solution to 0°C using an ice bath. Portion-wise, add Sodium Azide (
, 3.9 g, 60.1 mmol, 1.5 eq). -
Reaction: Remove the ice bath and stir at room temperature for 4 hours.
-
In-Process Control (IPC) - LC-MS: Sample 10
L into 1 mL Acetonitrile. The starting material exhibits a distinct isotopic pattern for Br and Cl (M, M+2, M+4). The successful azide intermediate will show only the Br isotope pattern (M, M+2) and a mass shift of +6.5 Da (Loss of Cl [-35.5] + Gain of [+42]).
Step 2: Staudinger Reduction
-
Reduction: To the same reaction vessel, slowly add Triphenylphosphine (
, 12.6 g, 48.1 mmol, 1.2 eq). Self-Validation: Immediate evolution of gas (bubbling) will be observed. This visual cue confirms the reduction of the azide to the iminophosphorane. -
Hydrolysis: Once gas evolution ceases (approx. 30 mins), add deionized water (7.2 mL, 400 mmol, 10 eq) and stir for an additional 2 hours.
-
Isolation: Concentrate the mixture under reduced pressure to remove DMF. Partition the residue between Ethyl Acetate and Water. Extract the aqueous layer, adjust the pH to ~5.5 (the isoelectric point) using 1M HCl, and collect the precipitated racemic amino acid via vacuum filtration.
Caption: Self-validating workflow for the synthesis of unnatural α-amino acids via azide displacement.
Protocol B: Secondary Amination for API Intermediates
Adapting protocols utilized in the synthesis of thienopyridine antiplatelet agents (e.g., Clopidogrel analogs), this method installs a secondary amine directly .
-
Esterification: Prior to amination, convert the acid to its methyl ester using Methanol and catalytic
(reflux, 3h). Causality: Masking the carboxylic acid prevents zwitterion formation, which drastically reduces the electrophilicity of the -carbon. -
Amination: Dissolve the resulting methyl 2-(2-bromophenyl)-2-chloroacetate (1.0 eq) in Acetonitrile (0.3 M). Add 2-(2-thienyl)ethylamine (2.0 eq) and
(1.5 eq). -
Heating: Stir the suspension at 80°C for 22 hours.
-
IPC - TLC: Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the UV-active ester spot disappears, replaced by a lower-Rf, ninhydrin-positive spot corresponding to the secondary amine.
Downstream Processing: Chiral Resolution
Because the
Following substitution, the racemic
References
-
Title: 26.4: Synthesis of Amino Acids - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
- Title: US5204469A - Process for the preparation of an n-phenylacetic derivative of tetrahydrothieno(3,2-c)
-
Title: Copper(II)-mediated resolution of α-halo carboxylic acids with chiral O,O'-dibenzoyltartaric acid: Spontaneous racemization and crystallization-induced dynamic resolution Source: ResearchGate / Organic & Biomolecular Chemistry URL: [Link]
Sources
esterification methods for 2-(2-Bromophenyl)-2-chloroacetic acid
An Application Guide to the Esterification of 2-(2-Bromophenyl)-2-chloroacetic Acid
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and protocols for the successful esterification of 2-(2-Bromophenyl)-2-chloroacetic acid, a sterically hindered and electronically complex substrate. The inherent challenges posed by the α,α-dihaloacetic acid structure necessitate the use of specialized, mild, and efficient synthetic methods over traditional approaches like Fischer esterification. This document explores two highly effective methodologies: methylation via trimethylsilyldiazomethane (TMS-diazomethane) and a more broadly applicable carbodiimide-mediated coupling (Steglich Esterification). A robust, alternative two-step acid chloride route is also discussed. Each protocol is presented with a deep mechanistic rationale, procedural details, and expected outcomes to empower researchers in pharmaceutical and chemical development.
Introduction: The Synthetic Challenge
2-(2-Bromophenyl)-2-chloroacetic acid and its corresponding esters are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The presence of two distinct halogen atoms (bromine and chlorine) at the alpha position, combined with the steric bulk of the ortho-substituted phenyl ring, makes this molecule a challenging substrate for esterification.
Classical methods such as Fischer-Speier esterification, which involve refluxing the carboxylic acid with an alcohol under strong acid catalysis, are often inefficient for sterically hindered acids.[2][3] The harsh conditions can lead to low yields, slow reaction times, and potential side reactions. Therefore, methodologies that proceed under mild conditions and employ highly reactive intermediates are required for a successful and high-yielding transformation. This guide focuses on practical, reliable, and scalable methods to overcome these synthetic hurdles.
Recommended Methodology I: Methyl Esterification via TMS-Diazomethane
For the specific synthesis of the methyl ester, the use of trimethylsilyldiazomethane (TMS-diazomethane) is a superior method. It is a commercially available, safer alternative to the highly toxic and explosive diazomethane gas and provides near-quantitative yields under exceptionally mild conditions.[4][5]
Principle and Mechanism
The reaction proceeds through a rapid, acid-base mediated SN2 pathway. The carboxylic acid protonates the TMS-diazomethane, generating a carboxylate anion and a highly reactive methyldiazonium cation. The carboxylate then acts as a nucleophile, attacking the methyl group of the cation and displacing molecular nitrogen, which is an excellent leaving group.[6] The use of methanol as a co-solvent catalyzes the reaction.[7]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Coupling of 2-(2-Bromophenyl)-2-chloroacetic acid
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed coupling of 2-(2-bromophenyl)-2-chloroacetic acid. This versatile transformation enables the synthesis of a diverse array of 2-arylphenylacetic acid derivatives, which are key structural motifs in numerous biologically active compounds and pharmaceutical agents.[1][2][3] This guide delves into the mechanistic underpinnings of relevant palladium-catalyzed cross-coupling reactions, offers detailed, field-proven experimental protocols, and presents a framework for reaction optimization. The protocols are designed to be self-validating, with clear explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the chemical process.
Introduction: The Significance of 2-Arylphenylacetic Acid Derivatives
The 2-arylphenylacetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[1][2] The ability to efficiently and selectively introduce a variety of aryl or heteroaryl groups at the 2-position of the phenyl ring allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][4][5] Palladium-catalyzed cross-coupling reactions have emerged as the premier method for forging these critical carbon-carbon bonds, offering mild reaction conditions, broad functional group tolerance, and high yields.[6][7]
This guide will focus on the application of several key palladium-catalyzed reactions for the derivatization of 2-(2-bromophenyl)-2-chloroacetic acid, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as the Buchwald-Hartwig amination.
Mechanistic Foundations of Palladium-Catalyzed Cross-Coupling
A fundamental understanding of the catalytic cycle is paramount for successful reaction design and troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a common sequence of three elementary steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[6][7][8][9]
The General Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 2-(2-bromophenyl)-2-chloroacetic acid substrate. This step forms a Pd(II) intermediate.[6][8][9] The rate of this step is influenced by the electron density of the aryl bromide and the nature of the phosphine ligand on the palladium.
-
Transmetalation (e.g., Suzuki-Miyaura Coupling): In this step, the organic group from an organometallic reagent (e.g., an organoboron compound) is transferred to the palladium(II) center, displacing the halide.[6][10] This process is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][8]
Below is a generalized diagram of the catalytic cycle for a Suzuki-Miyaura coupling.
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the palladium-catalyzed coupling of 2-(2-bromophenyl)-2-chloroacetic acid. These protocols are intended as robust starting points and may require optimization depending on the specific coupling partner.
General Considerations and Best Practices
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst. This is achieved by using Schlenk techniques or a glovebox.[11][12]
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be accomplished by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[11][12]
-
Reagent Purity: The purity of all reagents, particularly the substrate, coupling partner, and base, is critical for reproducible results.
-
Ligand Selection: The choice of phosphine ligand can significantly impact reaction efficiency. Bulky, electron-rich ligands often promote oxidative addition and reductive elimination.[7]
The general workflow for setting up these coupling reactions is illustrated below.
Caption: General Experimental Workflow for Palladium-Catalyzed Coupling.
Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acids
This protocol describes the synthesis of 2-(2-arylphenyl)-2-chloroacetic acids. The Suzuki-Miyaura coupling is highly versatile due to the stability and commercial availability of a wide range of boronic acids.[8][13]
Materials:
-
2-(2-Bromophenyl)-2-chloroacetic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 2-(2-bromophenyl)-2-chloroacetic acid, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.[12]
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to a pH of ~2-3.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Coupling with Alkenes
The Heck reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and an alkene, leading to substituted styrenyl acetic acid derivatives.[14][15]
Materials:
-
2-(2-Bromophenyl)-2-chloroacetic acid (1.0 equiv)
-
Alkene (e.g., styrene, acrylate) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (anhydrous, degassed)
Procedure:
-
In a Schlenk flask, dissolve 2-(2-bromophenyl)-2-chloroacetic acid, Pd(OAc)₂, and P(o-tol)₃ in the chosen anhydrous, degassed solvent.
-
Add the base (Et₃N or DIPEA) and the alkene to the reaction mixture.
-
Seal the flask and heat to 80-120 °C. Higher temperatures may be required for less reactive aryl bromides.[16]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and acidify with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Protocol 3: Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling is an effective method for synthesizing aryl-alkyne frameworks.[17][18] This protocol can be performed under copper-free conditions to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[18][19]
Materials:
-
2-(2-Bromophenyl)-2-chloroacetic acid (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%) - for traditional conditions
-
Triethylamine (Et₃N) or other suitable amine base/solvent
Procedure:
-
To a Schlenk flask, add 2-(2-bromophenyl)-2-chloroacetic acid, the palladium catalyst, and CuI (if used).
-
Evacuate and backfill with argon.
-
Add the degassed amine solvent (e.g., triethylamine) followed by the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent and water. Acidify the aqueous phase.
-
Perform a standard aqueous workup and extraction.
-
Purify the product via column chromatography.
Protocol 4: Buchwald-Hartwig Amination
This reaction allows for the formation of a carbon-nitrogen bond, leading to N-aryl derivatives of amino acids or other nitrogen-containing nucleophiles.[20][21][22]
Materials:
-
2-(2-Bromophenyl)-2-chloroacetic acid (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos or other suitable Buchwald ligand (4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)
-
Toluene or 1,4-Dioxane (anhydrous, degassed)
Procedure:
-
In a glovebox or under a stream of argon, add the palladium precursor, ligand, and base to a Schlenk tube.
-
Add the 2-(2-bromophenyl)-2-chloroacetic acid and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat to 80-110 °C with stirring.
-
Monitor the reaction's progress.
-
After completion, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Acidify with 1 M HCl and perform a standard aqueous workup and extraction.
-
Purify the product by column chromatography.
Data Presentation: Comparative Analysis of Coupling Conditions
The following table summarizes typical reaction conditions for the various palladium-catalyzed couplings of 2-(2-bromophenyl)-2-chloroacetic acid. This allows for a quick comparison to aid in selecting the most appropriate method for a given synthetic target.
| Reaction Type | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ or PdCl₂(dppf) | SPhos, XPhos | K₃PO₄, K₂CO₃ | Dioxane/H₂O, Toluene | 80-110 |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, DIPEA | DMF, MeCN | 80-140[23] |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | PPh₃ | Et₃N, Piperidine | Amine or THF | 25-60 |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, RuPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-110 |
Conclusion
The palladium-catalyzed coupling of 2-(2-bromophenyl)-2-chloroacetic acid is a powerful and versatile strategy for the synthesis of a wide range of 2-arylphenylacetic acid derivatives. By understanding the underlying reaction mechanisms and employing the robust protocols outlined in this guide, researchers can efficiently access novel compounds with potential applications in drug discovery and development. The choice of coupling reaction—Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig—will depend on the desired final structure, with each method offering unique advantages in terms of the types of bonds that can be formed and the functional groups that can be introduced. Careful optimization of the catalyst, ligand, base, and solvent system is key to achieving high yields and purity.
References
- Role of palladium catalyst in cross-coupling reactions. (2025, September 4). Vertex AI Search.
- 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. (n.d.). Lumen Learning.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
- A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (n.d.).
- Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-2-nitroanisole. (n.d.). Benchchem.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). Chemistry – A European Journal.
- Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dibromoanisole. (n.d.). Benchchem.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023, July 25). RSC Publishing.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Heck reaction. (n.d.). Wikipedia.
- A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. (n.d.). Semantic Scholar.
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014, March 17).
- Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. (2011, August 30).
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Palladium-Catalyzed α-Arylation of 2-Chloroacetates and 2-Chloroacetamides. (n.d.). PMC.
- Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC.
- Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. (n.d.). University of Windsor.
- Buchwald–Hartwig amin
- Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022, March 15). RSC Publishing.
- Synthesis of 2-[(3,4,5-Triphenyl)
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira coupling. (n.d.). Wikipedia.
- Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson.
- Application Notes and Protocols: 2-Hydroxyphenylacetic Acid in Pharmaceutical Research. (n.d.). Benchchem.
- Buchwald-Hartwig Coupling. (2024, October 12). Alfa Chemistry.
- US20100267726A1 - 2-aryl-acetic acids, their derivatives and pharmaceutical compositions containing them. (n.d.).
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org.
- Palladium-catalyzed Cross-coupling Reactions. (n.d.). MilliporeSigma.
- Phenylacetic acid derivatives as hPPAR agonists. (2003, April 7). PubMed.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
- Design and Synthesis of Alpha-Aryloxyphenylacetic Acid Derivatives: A Novel Class of PPARalpha/gamma Dual Agonists With Potent Antihyperglycemic and Lipid Modul
- Sulfamide Synthesis via Pd-C
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019, December 18). MDPI.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
- 275: Synthesis of 2,2,2,-Trichloroethyl Aryl- and Vinyldiazoacetates by Palladium-Catalyzed Cross-Coupling. (2017, February 15). The Davies Group - ScholarBlogs.
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- 3. US20100267726A1 - 2-aryl-acetic acids, their derivatives and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 4. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of alpha-aryloxyphenylacetic acid derivatives: a novel class of PPARalpha/gamma dual agonists with potent antihyperglycemic and lipid modulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
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- 10. nobelprize.org [nobelprize.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
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- 15. Heck reaction - Wikipedia [en.wikipedia.org]
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- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Application Note: Reagents and Protocols for the Activation of 2-(2-Bromophenyl)-2-chloroacetic Acid
Executive Summary
The activation of
This application note provides a deep-dive technical guide into the causality of these side reactions and establishes two field-proven, self-validating protocols for the efficient activation of this substrate using Ghosez's Reagent and HATU/2,4,6-Collidine .
Substrate Profiling & Mechanistic Causality (The "Why")
To successfully activate 2-(2-Bromophenyl)-2-chloroacetic acid, one must understand the unique stereoelectronic environment of its
The Pitfalls of Standard Activation
-
-Elimination and Ketene Formation: The
-proton is highly acidic due to the inductive effects of the adjacent chlorine atom and carbonyl group. When standard bases like Triethylamine (TEA) or unhindered Diisopropylethylamine (DIPEA) are used during activation, they readily abstract this proton. This triggers the elimination of the -chloro group (loss of HCl), forming a highly reactive 2-bromophenylketene intermediate. While the amine can attack this ketene to form the desired amide, all stereochemical integrity is lost (complete racemization), and the ketene is prone to dimerization or hydrolysis[1]. -
Nucleophilic Displacement (
): The use of nucleophilic hyper-catalysts like 4-Dimethylaminopyridine (DMAP) alongside carbodiimides (e.g., EDC or DCC) is strongly contraindicated. DMAP can directly attack the -carbon, displacing the chlorine atom and forming an irreversible pyridinium adduct. -
Steric Shielding: The ortho-bromo substituent severely restricts the trajectory of incoming nucleophiles. Activating agents must form highly reactive, yet sterically accessible intermediates.
Rationale for Optimized Reagents
-
Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine): This reagent converts the carboxylic acid directly into an acid chloride under strictly neutral conditions. By completely eliminating the need for a base during the activation step, the risk of ketene formation and subsequent racemization is virtually abolished. Furthermore, unlike thionyl chloride, Ghosez's reagent does not produce free HCl gas as a byproduct, preserving sensitive functional groups on the amine partner[2][3].
-
HATU with 2,4,6-Collidine: When uronium-based coupling is preferred, HATU provides the necessary electrophilic drive to overcome the steric bulk of the ortho-bromo group. To prevent
-proton abstraction, the standard base (DIPEA) is replaced with 2,4,6-collidine (2,4,6-trimethylpyridine). Collidine is sufficiently basic to drive the formation of the active HOAt ester but is too sterically hindered to abstract the -proton or act as a nucleophile[4].
Reagent Selection & Quantitative Comparison
The following table summarizes the performance metrics of various activation systems when applied to
| Activating Reagent System | Base Required | Risk of | Risk of | Typical Yield | Recommended Use Case |
| EDC / DMAP | DMAP (Nucleophilic) | High | High (Pyridinium adduct) | < 30% | Not Recommended |
| HATU / DIPEA | DIPEA (Standard) | Moderate to High | Low | 50 - 65% | Non-chiral, highly nucleophilic amines |
| HATU / 2,4,6-Collidine | Collidine (Hindered) | Low | Very Low | 80 - 90% | General hindered coupling; stereocontrol |
| Ghosez's Reagent | None (Neutral) | Very Low | Very Low | > 90% | Highly sensitive substrates; weak amines |
Mechanistic Pathway Visualization
The following diagram maps the divergent reaction pathways of 2-(2-Bromophenyl)-2-chloroacetic acid based on the chosen activation conditions.
Figure 1: Divergent activation pathways of 2-(2-Bromophenyl)-2-chloroacetic acid highlighting optimized vs. degradation routes.
Validated Experimental Protocols
Protocol A: Neutral Activation via Ghosez's Reagent
This protocol is optimal for coupling with electron-deficient amines or when absolute stereochemical retention of the
Materials:
-
2-(2-Bromophenyl)-2-chloroacetic acid (1.0 equiv)
-
Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv)
-
Amine nucleophile (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add 2-(2-Bromophenyl)-2-chloroacetic acid (1.0 mmol) and dissolve in 5.0 mL of anhydrous DCM.
-
Activation: Cool the solution to 0 °C using an ice bath. Dropwise, add Ghosez’s reagent (1.2 mmol).
-
Acid Chloride Formation: Remove the ice bath and allow the reaction to stir at room temperature for 1 to 2 hours. Self-Validation Check: The reaction should turn a pale yellow. Complete conversion to the acid chloride can be verified by quenching a 10
L aliquot in methanol and observing the methyl ester via TLC/LC-MS. -
Coupling: Re-cool the mixture to 0 °C. Add the amine nucleophile (1.1 mmol) dissolved in 2.0 mL of anhydrous DCM dropwise. (Note: If the amine is a hydrochloride salt, add 1.1 equiv of strictly non-nucleophilic base like 2,6-lutidine to free-base the amine prior to addition).
-
Completion: Stir at room temperature for 4–12 hours. Monitor via TLC.
-
Workup: Dilute with DCM (15 mL). Wash sequentially with 1M HCl (10 mL), saturated aqueous
(10 mL), and brine (10 mL). Dry the organic layer over anhydrous , filter, and concentrate under reduced pressure.
Protocol B: Uronium Activation via HATU and 2,4,6-Collidine
This protocol is optimal for high-throughput synthesis or when handling highly sterically hindered secondary amines.
Materials:
-
2-(2-Bromophenyl)-2-chloroacetic acid (1.0 equiv)
-
HATU (1.1 equiv)
-
2,4,6-Collidine (3.0 equiv)
-
Amine nucleophile (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation: In a dry vial, dissolve 2-(2-Bromophenyl)-2-chloroacetic acid (1.0 mmol) in 4.0 mL of anhydrous DMF.
-
Base Addition: Add 2,4,6-Collidine (3.0 mmol) to the solution. Stir for 5 minutes at room temperature. Causality Note: Collidine is used here to deprotonate the carboxylic acid without risking
-proton abstraction. -
Activation: Add HATU (1.1 mmol) in one portion. Stir the mixture for 10–15 minutes to ensure full formation of the OAt-active ester. Self-Validation Check: A slight color change to pale yellow/orange indicates the formation of the active ester.
-
Coupling: Add the amine nucleophile (1.2 mmol) to the activated mixture.
-
Completion: Stir at room temperature for 12 hours.
-
Workup: Quench the reaction by adding 15 mL of water, which will often precipitate the crude amide. Extract with Ethyl Acetate (
mL). Wash the combined organic layers aggressively with 1M aqueous citric acid ( mL) to remove the collidine, followed by saturated aqueous (15 mL) and brine (15 mL). Dry over , filter, and concentrate.
References
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation Chemical Society Reviews (RSC Publishing) URL:[Link]
-
Amide and Peptide Bond Formation in Water at Room Temperature Organic Letters (ACS Publications) URL:[Link]
-
Optimized Properties and Synthesis of Photoactivatable Diazoketorhodamines Facilitate and Enhance High-Throughput Single-Molecule Tracking The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
Application Note: Chemoselective Amide Coupling Protocols for 2-(2-Bromophenyl)-2-chloroacetic Acid
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Strategic Utility & Chemical Context
In modern drug discovery, 2-(2-Bromophenyl)-2-chloroacetic acid serves as a densely functionalized, highly valuable bifunctional building block. Its architectural utility lies in its three orthogonal reactive sites:
-
Carboxylic Acid: Primed for amide bond formation to construct peptide backbones or target-binding pharmacophores.
-
-Chloro Group: An excellent electrophile for downstream nucleophilic substitution (S
2) with azides, thiols, or secondary amines. -
Ortho-Bromoaryl Moiety: A stable handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
The Chemoselectivity Challenge:
During amide coupling, the target amine acts as a nucleophile. Because the
Mechanistic Causality: Mastering Kinetic Control
To prevent the amine from attacking the
-
Activation Strategy: Standard carbodiimides (like EDC/HOBt) activate the carboxylic acid too slowly, giving the amine ample time to initiate the S
2 side reaction. Hyper-reactive uronium salts (e.g., HATU) or conversion to an acid chloride are required to ensure instantaneous capture of the amine by the carbonyl [2]. -
Temperature Control: S
2 reactions at the sterically hindered -position possess a higher activation energy than the addition-elimination sequence at an activated carbonyl. Maintaining the reaction at 0 °C effectively suppresses the thermodynamic S 2 pathway [1]. -
Base Selection: Non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) are mandatory. They deprotonate the amine salt to ensure it is nucleophilic enough for the carbonyl attack, without acting as competing nucleophiles themselves [2].
Chemoselective pathways in the amidation of α-chloroacetic acids, highlighting kinetic control.
Quantitative Data & Protocol Comparison
Selecting the correct protocol depends on the steric hindrance of your amine and the acid-sensitivity of your substrate.
| Parameter | Protocol A (Acid Chloride) | Protocol B (HATU/DIPEA) |
| Activation Reagent | Oxalyl Chloride / DMF (cat.) | HATU |
| Base | DIPEA (2.5 eq) | DIPEA (3.0 eq) |
| Temperature Profile | 0 °C | 0 °C |
| Typical Yield | 75 - 90% | 65 - 85% |
| Chemoselectivity (Amide:S | > 99:1 | ~ 95:5 |
| Best Suited For | Sterically hindered amines, robust substrates | Acid-sensitive substrates, parallel libraries |
Experimental Methodologies
Causality: Converting the acid to an acid chloride makes the carbonyl exponentially more electrophilic than the
Step-by-Step Procedure:
-
Activation: In an oven-dried 50 mL round-bottom flask under an inert N
atmosphere, dissolve 2-(2-Bromophenyl)-2-chloroacetic acid (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 15 mL). -
Catalysis: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 2 drops) to generate the Vilsmeier-Haack active intermediate.
-
Chlorination: Cool the mixture to 0 °C using an ice bath. Add oxalyl chloride (1.2 eq, 6.0 mmol) dropwise over 10 minutes. (Caution: Vigorous gas evolution of CO and CO
will occur). -
Maturation: Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours. Concentrate the mixture in vacuo to remove all excess oxalyl chloride, yielding the crude acid chloride as a yellow oil.
-
Coupling: Redissolve the highly reactive acid chloride in anhydrous DCM (10 mL) and cool back to 0 °C. In a separate flask, dissolve the target amine (1.05 eq) and DIPEA (2.5 eq) in DCM (10 mL). Add the amine solution dropwise to the acid chloride to maintain strict kinetic control.
-
Work-up: Stir for 1 hour at 0 °C. Quench with saturated aqueous NaHCO
. Extract with DCM, wash with 1M HCl, brine, dry over Na SO , and concentrate under reduced pressure.
Causality: HATU generates an extremely reactive 7-aza-HOBt ester intermediate. This method avoids the harsh acidic conditions of Protocol A and is ideal for substrates with sensitive functional groups or for high-throughput parallel library synthesis [2].
Step-by-Step Procedure:
-
Preparation: In an oven-dried flask, dissolve 2-(2-Bromophenyl)-2-chloroacetic acid (1.0 eq, 0.5 mmol) and the target amine (1.0 eq, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Do not skip this step; ambient temperature will promote S
2 displacement. -
Base Addition: Add DIPEA (3.0 eq, 1.5 mmol) dropwise.
-
Activation/Coupling: Add HATU (1.1 eq, 0.55 mmol) in one portion. The reaction mixture will typically turn a pale yellow color as the active ester forms and is immediately consumed.
-
Maturation: Stir at 0 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Work-up: Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with 5% aqueous LiCl (3 x 10 mL) to extract the DMF, followed by 0.1 M HCl, saturated NaHCO
, and brine. Dry over MgSO and concentrate.
Self-Validating Analytical Workflows
To ensure the integrity of your synthesized library, every protocol must be treated as a self-validating system. You must analytically prove that amide coupling occurred without compromising the
-
Mass Spectrometry (LC-MS) Validation: The target product must exhibit a highly distinct isotopic cluster characteristic of exactly one Bromine and one Chlorine atom. You should observe an M, M+2, and M+4 peak cluster in a roughly 3:4:1 ratio . If you observe an M and M+2 cluster in a 1:1 ratio, the chlorine atom has been lost, indicating undesired S
2 displacement has occurred. -
Nuclear Magnetic Resonance (
H NMR) Validation: The -proton of the desired product will appear as a distinct singlet. Due to the combined deshielding effects of the adjacent chloro group, the ortho-bromoaryl ring, and the newly formed amide carbonyl, this proton is typically shifted significantly downfield (between 5.5 ppm and 6.5 ppm ). A shift upfield indicates the loss of the electronegative chlorine atom.
References
- 2-Chloro-3-methylbutanoic acid | 921-08-4 | Benchchem. Benchchem.
- The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery. The Journal of Organic Chemistry.
- Fragment-Based Approach to Targeting Inosine-5′-monophosphate Dehydrogenase (IMPDH) from Mycobacterium tuberculosis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Bromophenyl)-2-chloroacetic acid
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Bromophenyl)-2-chloroacetic acid. Recognizing the nuances of this specific synthesis, this document moves beyond a simple protocol to offer a comprehensive support center, including a plausible and robust synthetic pathway, detailed troubleshooting guides in a direct question-and-answer format, and critical insights grounded in established chemical principles.
Proposed Synthetic Pathway: Chlorination of 2-(2-Bromophenyl)mandelic Acid
The most direct and controllable route to synthesize 2-(2-Bromophenyl)-2-chloroacetic acid is via the nucleophilic substitution of the hydroxyl group in a suitable precursor. We recommend starting from 2-(2-Bromophenyl)mandelic acid, as the benzylic alcohol is readily converted to the desired chloride using standard chlorinating agents. Thionyl chloride (SOCl₂) is the preferred reagent for this transformation due to its efficacy and the convenient removal of its byproducts (SO₂ and HCl) as gases.
The overall reaction proceeds in two conceptual stages, often performed in a single pot: formation of the intermediate acid chloride followed by hydrolysis.
Caption: High-level workflow for the synthesis of 2-(2-Bromophenyl)-2-chloroacetic acid.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous α-chloro acids.[1]
Materials:
-
2-(2-Bromophenyl)mandelic acid
-
Thionyl chloride (SOCl₂), freshly distilled
-
Anhydrous toluene (or another suitable inert solvent)
-
Dichloromethane (DCM) or Diethyl ether
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for workup, use with caution)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2-(2-Bromophenyl)mandelic acid (1.0 eq).
-
Solvent Addition: Add anhydrous toluene via cannula to the flask to create a stirrable slurry.
-
Reagent Addition: Begin stirring the mixture under a nitrogen atmosphere. Add thionyl chloride (1.5 - 2.0 eq) dropwise via the addition funnel at room temperature. Causality Note: An excess of SOCl₂ ensures complete conversion of the alcohol and the carboxylic acid to their respective chlorides. The reaction is exothermic and generates HCl gas, requiring proper ventilation.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110°C for toluene). Maintain reflux for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Solvent Removal: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure.
-
Hydrolysis & Workup: Cool the resulting crude oil in an ice bath. Very slowly and carefully, add the residue to a beaker containing a vigorously stirred mixture of ice and water to hydrolyze the intermediate acid chloride. Safety Note: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Extraction: Extract the aqueous mixture with two portions of dichloromethane or diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic extracts with brine (saturated NaCl solution). A cautious wash with cold, saturated sodium bicarbonate solution can be performed to remove acidic impurities, but this risks hydrolysis of the product.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, typically an off-white solid or oil, should be purified by recrystallization. A mixture of hexane and a small amount of toluene is often effective. Dry the resulting crystals under vacuum. The expected melting point for a similar compound, alpha-bromo-2-chlorophenylacetic acid, is in the range of 107-112°C, which can serve as a preliminary benchmark for purity.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis? A: 2-(2-Bromophenyl)mandelic acid is the recommended starting material. Its benzylic hydroxyl group is readily substituted by chlorine using standard reagents like thionyl chloride, providing a direct and high-yielding pathway.
Q2: Can I use 2-bromophenylacetic acid as a starting material? A: While theoretically possible, direct α-chlorination of 2-bromophenylacetic acid is challenging. It requires harsh conditions (e.g., radical initiation) that can lead to a mixture of products, including di-chlorinated species and potential reactions on the aromatic ring, complicating purification and reducing the overall yield.
Q3: Why is thionyl chloride (SOCl₂) preferred over other chlorinating agents like PCl₅ or HCl gas? A: Thionyl chloride is advantageous because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying the workup process.[1] This drives the reaction to completion according to Le Châtelier's principle.
Q4: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most effective method. Use a silica gel plate and an eluent system such as hexane:ethyl acetate (e.g., 3:1 ratio). The starting material (more polar) will have a lower Rf value than the less polar chlorinated product. The disappearance of the starting material spot indicates reaction completion.
Q5: What is a realistic yield for this synthesis? A: Based on analogous preparations of α-halo acids, a well-optimized procedure should yield between 70% and 90% after purification.[1][3] Yields can be lower initially due to side reactions or incomplete conversion.
Troubleshooting Guide
Caption: Decision tree for troubleshooting common synthesis issues.
Data Summary Table
| Parameter | Recommended Value | Rationale & Notes |
| Starting Material | 2-(2-Bromophenyl)mandelic acid | Provides a benzylic -OH group for direct substitution. |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Gaseous byproducts simplify purification.[1] |
| Molar Ratio (SOCl₂:SM) | 1.5 - 2.0 : 1 | Excess ensures complete conversion of both alcohol and acid functionalities. |
| Solvent | Anhydrous Toluene | Inert, with a suitable boiling point for reflux. |
| Reaction Temperature | Reflux (~110°C for Toluene) | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 2 - 4 hours | Typically sufficient for full conversion; monitor by TLC. |
| Expected Yield | 70 - 90% | Varies with scale and purity of reagents.[3] |
| Purification Method | Recrystallization (Hexane/Toluene) | Effective for removing non-polar and some polar impurities.[4][5] |
References
-
α-CHLOROPHENYLACETIC ACID. Organic Syntheses Procedure. Available at: [Link]
- Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides.Google Patents (US5066716A).
- Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.Google Patents (CN101774914B).
-
SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. Bibliomed. Available at: [Link]
-
Alpha-Bromo-2-Chlorophenylacetic Acid. IndiaMART. Available at: [Link]
-
Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Patsnap. Available at: [Link]
-
Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. QuickCompany. Available at: [Link]
- Process for the preparation of alpha-bromo-phenylacetic acids.Google Patents (US5036156A).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]
- 3. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 4. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid [quickcompany.in]
purification of 2-(2-Bromophenyl)-2-chloroacetic acid by recrystallization
Technical Support Center: Purification of 2-(2-Bromophenyl)-2-chloroacetic Acid
Introduction Welcome to the advanced troubleshooting guide for the purification of 2-(2-Bromophenyl)-2-chloroacetic acid. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of highly reactive α-chloroarylcarboxylic acids. Because the α-carbon is highly electrophilic—activated by both the adjacent halogenated phenyl ring and the electron-withdrawing carboxylic acid—the molecule is exceptionally prone to thermal degradation and nucleophilic attack. This guide synthesizes field-proven methodologies to help you achieve high-purity crystallization while avoiding common kinetic and thermodynamic pitfalls.
Process Visualization: Anhydrous Recrystallization Workflow
To prevent the formation of mandelic acid derivatives via hydrolysis, the entire recrystallization process must be conducted under strictly anhydrous conditions. The workflow below outlines the logical progression of a self-validating solvent/anti-solvent crystallization.
Fig 1. Anhydrous recrystallization workflow for α-chloroarylcarboxylic acids.
Quantitative Solvent Selection Matrix
Selecting the correct solvent system is the most critical variable. The table below summarizes the causality behind solvent efficacy based on dielectric constants (ε) and thermal limits.
| Solvent System (Ratio) | Combined ε (approx) | Boiling Point (°C) | Hydrolysis Risk | Typical Yield (%) | Verdict |
| Toluene / Heptane (1:3) | 2.2 | 110 / 98 | None (if dried) | 75 - 85 | Optimal |
| EtOAc / Hexanes (1:4) | 3.5 | 77 / 68 | Low | 60 - 70 | Good |
| Dichloromethane | 9.1 | 40 | None | < 10 | Poor (No precipitation) |
| Water / Ethanol (1:1) | 50.0 | 100 / 78 | Extreme | < 20 (Degraded) | DO NOT USE |
Standard Operating Procedure (SOP): Toluene/Heptane Recrystallization
Note: This protocol is designed as a self-validating system; if turbidity does not appear in Step 4, the solvent-to-solute ratio is incorrect and must be adjusted before proceeding.
-
Reactor Preparation: Oven-dry all glassware at 120°C. Purge the reaction vessel with inert gas (N₂ or Ar) to eliminate atmospheric moisture.
-
Dissolution: Suspend 10 g of crude 2-(2-Bromophenyl)-2-chloroacetic acid in 15 mL of anhydrous toluene. Heat to 65°C under gentle stirring until complete dissolution. Critical limit: Do not exceed 80°C to prevent thermal decarboxylation.
-
Hot Filtration: If insoluble polymerized impurities are present, filter the hot solution rapidly through a pre-warmed fritted funnel into a clean, dry flask.
-
Anti-Solvent Addition: Maintain the solution at 65°C. Slowly add anhydrous heptane (approx. 30–45 mL) dropwise until the solution becomes persistently turbid (the cloud point).
-
Seeding & Cooling: Add 10–20 mg of pure seed crystals. Cool the mixture slowly (0.5°C/min) to 20°C. Causality: Slow cooling promotes integration into the crystal lattice rather than forming an amorphous phase.
-
Maturation: Transfer the flask to an ice bath (0–5°C) and age for 2 hours to drive the equilibrium toward maximum precipitation.
-
Isolation: Filter the suspension under vacuum. Wash the filter cake with 10 mL of pre-chilled (0°C) heptane to remove residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at 35°C for 12 hours.
Troubleshooting & FAQs
Q1: My product formed a viscous oil at the bottom of the flask instead of crystals. How do I fix this? A1: You are experiencing "oiling out," formally known as Liquid-Liquid Phase Separation (LLPS)[1]. This kinetic phenomenon occurs when the system reaches supersaturation at a temperature above the melting point of the solute-solvent mixture, causing it to separate into a solute-rich emulsion rather than a rigid crystal lattice[2]. Resolution: Reheat the mixture until it is a single homogeneous phase. Add 10-20% more toluene to lower the saturation temperature, and decrease your cooling rate (0.1–0.2°C/min). Introducing seed crystals just above the cloud point will force the system down a classical nucleation pathway, bypassing the LLPS boundary.
Q2: NMR analysis of my purified product shows a new peak corresponding to a hydroxyl group. What happened? A2: Your product has undergone hydrolysis to form 2-(2-bromophenyl)-2-hydroxyacetic acid (a mandelic acid derivative). The α-chloro group is highly activated by both the adjacent ortho-bromo phenyl ring and the electron-withdrawing carboxylic acid. Heating this compound in the presence of even trace moisture leads to rapid nucleophilic substitution[3]. Resolution: Discard aqueous or alcoholic solvent systems. Ensure your toluene and heptane are strictly anhydrous (stored over 3Å molecular sieves) and conduct the recrystallization under a nitrogen atmosphere.
Q3: My product is highly pure, but the yield is only 40%. How can I improve recovery? A3: The solubility of the compound in your final solvent mixture is too high, leaving the majority of your product dissolved in the mother liquor. Resolution: Increase the ratio of anti-solvent (heptane) to solvent (toluene) during Step 4. Alternatively, collect the mother liquor, concentrate it under reduced pressure to one-third of its original volume, and perform a second-crop crystallization.
Q4: I am still detecting unreacted 2-bromophenylacetic acid in my final product. Why didn't recrystallization remove it? A4: 2-Bromophenylacetic acid lacks the α-chloro group, giving it a similar, though slightly lower, solubility profile in non-polar solvents compared to your target compound. If the initial crude contained a high percentage of this starting material, it will co-crystallize. Resolution: A single recrystallization may not be sufficient. Perform a preliminary acid-base extraction to enrich the crude, or switch to a more selective solvent system like isopropyl acetate/hexanes, which offers better differential solubility for α-halogenated vs. non-halogenated phenylacetic acids[4].
References
*[4] Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances.[Link] *[1] Oiling Out in Crystallization. Mettler Toledo.[Link] *[2] Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design - ACS Publications.[Link] *[3] CN103420823B - The synthetic method of α-chloro-4 fluorophenyl benzyl ketones. Google Patents.
Sources
- 1. mt.com [mt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN103420823B - The synthetic method of ��-chloro-4 fluorophenyl benzyl ketones - Google Patents [patents.google.com]
- 4. Efficient α-selective chlorination of phenylacetic acid and its para -substituted analogues - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00198F [pubs.rsc.org]
Technical Support Center: Minimizing Hydrolysis of 2-(2-Bromophenyl)-2-chloroacetic Acid
[color="#5F6368",
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals handling 2-(2-Bromophenyl)-2-chloroacetic acid .
Due to the highly activated benzylic carbon-chlorine bond, this intermediate is notoriously susceptible to hydrolysis, converting rapidly to 2-(2-bromophenyl)-2-hydroxyacetic acid (an ortho-bromo mandelic acid derivative). This guide provides mechanistic troubleshooting, field-proven protocols, and FAQs to preserve the structural integrity of your α-chloro acid.
Part 1: Mechanistic Causality (The "Why")
To prevent degradation, you must first understand the dual pathways of hydrolysis acting on this molecule. The α-carbon is situated between an electron-withdrawing carboxylic acid and an ortho-bromo substituted phenyl ring.
-
SN1 Pathway (Dominant in Neutral/Acidic Aqueous Media): The benzylic position highly stabilizes carbocation formation via resonance. In polar protic solvents (like water or alcohols), the C-Cl bond spontaneously ionizes.
-
SN2 Pathway (Dominant in Basic Media): The ortho-bromo substituent exerts a strong inductive (-I) electron-withdrawing effect. This increases the electrophilicity of the α-carbon, making it exceptionally vulnerable to direct nucleophilic attack by hydroxide ions.
Reaction pathways for the hydrolysis of 2-(2-Bromophenyl)-2-chloroacetic acid via SN1 and SN2.
Part 2: Troubleshooting Guides & FAQs
Q: Why does my 2-(2-Bromophenyl)-2-chloroacetic acid degrade into a sticky oil during aqueous workup, even at a neutral pH? A: The "sticky oil" is the hydrolyzed product (the mandelic acid derivative). Because the α-carbon is benzylic, the carbon-chlorine bond is highly activated. In polar protic solvents like water, it undergoes rapid SN1 ionization to form a resonance-stabilized carbocation, which is immediately trapped by water. To prevent this, extractions must be kept ice-cold and performed rapidly 1.
Q: Can I use saturated sodium bicarbonate (NaHCO₃) to wash my organic extracts and remove residual acid? A: No. While NaHCO₃ is a standard mild base, introducing any hydroxide/basic character accelerates the SN2 hydrolysis pathway. The ortho-bromo group's inductive effect makes the α-carbon highly susceptible to nucleophilic attack. You must keep the workup strictly neutral or slightly acidic 2.
Q: I need to use a base for my downstream coupling reaction. What should I use? A: Avoid aqueous bases and nucleophilic amines (like primary/secondary amines) which will directly displace the chloride. Use strictly non-nucleophilic, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine in anhydrous aprotic solvents (e.g., DCM or THF).
Q: How should I store the purified compound to prevent auto-degradation? A: α-Halo acids can undergo slow auto-catalytic degradation if trace moisture is present. The spontaneous hydrolysis releases HCl, which further catalyzes side reactions like tautomerization and acyl substitution 3. Store the compound as a solid in a tightly sealed amber vial, backfilled with Argon, over a desiccant at -20 °C.
Part 3: Experimental Protocols
Protocol: Moisture-Free Reaction Workup & Isolation
This protocol is designed as a self-validating system to isolate the α-chloro acid without inducing hydrolysis.
-
Step 1: Thermal Quenching: Cool the reaction mixture to 0–5 °C using an ice-water bath.
-
Causality: Lowering the thermal energy drastically reduces the kinetic rate of SN1 carbocation formation.
-
-
Step 2: Aprotic Dilution: Dilute the mixture with a non-polar, aprotic solvent (e.g., cold Methyl tert-butyl ether (MTBE) or Dichloromethane).
-
Step 3: Acidic Wash: Wash the organic layer with ice-cold 0.1 M HCl.
-
Causality: Maintaining a slightly acidic pH prevents the formation of the highly nucleophilic hydroxide ion, completely shutting down the rapid SN2 hydrolysis pathway.
-
-
Step 4: Rapid Separation: Separate the biphasic layers immediately (< 2 minutes of contact time).
-
Causality: Prolonged exposure to aqueous environments, even at low temperatures, will lead to slow SN1 hydrolysis.
-
-
Step 5: Desiccation: Dry the organic layer over anhydrous Na₂SO₄. Avoid MgSO₄, as some grades can be slightly acidic/basic and trap the carboxylic acid.
-
Step 6: Concentration: Evaporate the solvent under reduced pressure at a water bath temperature not exceeding 25 °C .
-
Step 7: Self-Validation Check: To ensure the protocol was successful, perform a rapid ¹H-NMR analysis of the crude product in anhydrous CDCl₃.
-
Validation Metric: The benzylic α-proton of the intact chloro-acid typically appears as a sharp singlet around δ 5.5–5.8 ppm . If hydrolysis has occurred, a new singlet corresponding to the α-hydroxy proton will appear upfield at approximately δ 5.2–5.4 ppm . The absence of this upfield peak validates the integrity of your anhydrous workflow.
-
Part 4: Quantitative Data Matrix
Use the following table to assess the risk of hydrolysis based on your experimental conditions.
| Environmental Condition | Dominant Hydrolysis Pathway | Relative Degradation Rate | Preventive Action / Countermeasure |
| Aqueous Basic (pH > 8) | SN2 (Hydroxide attack) | Extremely High (Minutes) | Avoid NaHCO₃ or NaOH washes; use non-nucleophilic bases if required. |
| Aqueous Neutral (pH ~7) | SN1 (Water attack) | High (Hours) | Minimize aqueous contact time; perform extractions rapidly at 0 °C. |
| Aqueous Acidic (pH < 4) | SN1 (Water attack) | Moderate (Hours to Days) | Use ice-cold dilute HCl for washing; keep temperature < 5 °C. |
| Alcohols (MeOH, EtOH) | Solvolysis (SN1) | High (Hours) | Avoid protic solvents; use MTBE, DCM, or THF for extractions/reactions. |
| Anhydrous Aprotic (DCM) | None | Stable (Months at -20 °C) | Store under Argon/Nitrogen in a desiccator. |
References
-
Organic Syntheses , α-CHLOROPHENYLACETIC ACID Procedure. Available at:[Link]
-
Vedantu , How to convert ethanoic acid to 2-chloroethanoic acid (Reaction Kinetics and Mechanisms). Available at:[Link]
Sources
Technical Support Center: Bromine Quenching & Workup for 2-(2-Bromophenyl)-2-chloroacetic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical sensitivities of 2-(2-Bromophenyl)-2-chloroacetic acid during post-reaction workup.
Removing unreacted bromine (
-
The Carboxylic Acid (-COOH): With a low
(analogous to chloroacetic acid at ~2.86[1]), it readily deprotonates in basic media, causing the product to partition into the aqueous waste layer[2]. -
The Alpha-Chloro Group (-CH(Cl)-): The carbon-chlorine bond is highly electrophilic. Under basic conditions or prolonged aqueous exposure, it is highly susceptible to
nucleophilic attack by hydroxide ions, leading to irreversible hydrolysis[3].
Below is our comprehensive troubleshooting guide, data-driven methodology, and self-validating protocol to ensure high-yield, high-purity recovery.
Part 1: Troubleshooting Guide & FAQs
Q1: After quenching my bromination reaction, my organic layer has almost no product, but I detect it in the aqueous waste. What happened?
A: You likely used a basic quenching agent like sodium sulfite (
Q2: I used Sodium Thiosulfate (
Q3: NMR analysis of my isolated product shows the alpha-chloro group has been replaced by a hydroxyl group. Why did this degrade?
A: The alpha-carbon is highly activated by the electron-withdrawing effects of both the adjacent chlorine atom and the carboxylic acid. If your quench was too basic or if the biphasic mixture was left stirring for too long, hydroxide ions attacked the alpha-carbon via an
Part 2: Quantitative Comparison of Quenching Agents
To prevent product loss and degradation, selecting the correct reducing agent is critical. The table below summarizes the physicochemical impacts of common bromine quenchers on alpha-halo acids.
| Quenching Agent | Aqueous pH (10% w/v) | Risk of Sulfur Precipitation | Compatibility with Alpha-Chloro Acid | Recommendation |
| Sodium Bisulfite ( | Acidic (~4.0–5.0) | None | High (Maintains -COOH, prevents hydrolysis) | Optimal |
| Sodium Thiosulfate ( | Neutral (~6.5–7.5) | High (in the presence of HBr byproduct) | Moderate (Requires careful buffering) | Secondary |
| Sodium Sulfite ( | Basic (~9.0–10.0) | None | Low (Deprotonates -COOH, accelerates hydrolysis) | Avoid |
Part 3: Self-Validating Experimental Protocol
The following protocol uses an acidic bisulfite quench to remove
Step 1: Temperature Control Cool the organic reaction mixture (e.g., in dichloromethane) to 0–5 °C using an ice-water bath. Causality: Lowering the thermal energy suppresses the activation energy required for the hydrolysis of the labile alpha-chloro group[1].
Step 2: Quench Preparation
Prepare a fresh 10% (w/v) aqueous solution of Sodium Bisulfite (
Step 3: Biphasic Reduction
Add the
Step 4: Phase Separation & pH Verification Stop stirring and separate the layers immediately (ensure total biphasic contact time is < 5 minutes). Self-Validation Checkpoint: Test the pH of the isolated aqueous layer. It must read between pH 2.0 and 4.0. If the pH > 5.0, there is a high risk that the carboxylic acid has deprotonated. If this occurs, re-acidify the aqueous layer with 1M HCl to pH 2.0 and back-extract with ethyl acetate to recover lost product.
Step 5: Washing & Drying
Wash the organic layer once with an acidic brine solution (saturated NaCl containing 1% HCl) to remove residual inorganic salts without risking deprotonation. Dry the organic layer over anhydrous
Part 4: Workflow Visualization
Figure 1: Decision tree for quenching bromine in alpha-chloroacetic acid synthesis.
References
1.[2] Title: Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures. Source: benchchem.com. URL: 2.[1] Title: CHLOROACETIC ACID CAS N°: 79-11-8 - OECD. Source: oecd.org. URL: 3.[3] Title: Chloroacetic Acid | C2ClH3O2 | CID 300. Source: pubchem.ncbi.nlm.nih.gov. URL: 4.[4] Title: How do you avoid sulfur production during a sodium thiosulfate quench process?. Source: researchgate.net. URL:
Sources
controlling side reactions in 2-(2-Bromophenyl)-2-chloroacetic acid synthesis
Welcome to the Technical Support Center. The synthesis of 2-(2-Bromophenyl)-2-chloroacetic acid—a critical halogenated building block for active pharmaceutical ingredients (APIs)—is notoriously prone to side reactions. Depending on the synthetic route chosen, researchers frequently encounter over-chlorination, electrophilic aromatic substitution (EAS), or oligomerization.
This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help you strictly control these side reactions and optimize your yield.
Mechanistic Overview & Reaction Pathways
Understanding the divergence between the target pathway and side reactions is the first step in process control. The diagram below illustrates the two primary synthetic routes and their respective bottlenecks.
Fig 1. Synthesis pathways and common side reactions for 2-(2-Bromophenyl)-2-chloroacetic acid.
Troubleshooting Guide: Route A (Alpha-Chlorination)
Starting Material: 2-Bromophenylacetic Acid
Q: How do I prevent gem-dichloro (over-chlorination) side products during the alpha-chlorination of 2-bromophenylacetic acid? A: Over-chlorination is driven by the prolonged exposure of the mono-chloro acid chloride intermediate to excess chlorinating agents at elevated temperatures. Although the first alpha-chlorine atom exerts an electron-withdrawing effect that slows down secondary enolization, harsh conditions (e.g., bubbling excess Cl₂ gas at >90°C) will force the formation of the 2,2-dichloro derivative. Solution: Transition from bulk Cl₂ gas to a stoichiometric, controlled solid chlorinating agent like Trichloroisocyanuric acid (TCCA)[1]. TCCA, when used with a catalytic amount of PCl₃, provides a slow, controlled release of electrophilic chlorine. By strictly maintaining the reaction temperature at 85°C and limiting TCCA to 0.35 equivalents (providing ~1.05 eq of active Cl), gem-dichloro formation is suppressed to <2%.
Q: I am observing electrophilic aromatic substitution (ring chlorination) on the bromo-phenyl ring. How can I suppress this? A: The 2-bromo substituent is weakly deactivating but remains ortho/para directing. If the reaction is conducted in polar solvents that stabilize the arenium ion, or if trace strong Lewis acids (like FeCl₃ or AlCl₃) are present in the reactor, EAS will compete with aliphatic alpha-chlorination. Solution: Run the reaction under solvent-free conditions (melt conditions) or in non-polar solvents like toluene[1]. Ensure your reactor is passivated and free of iron residues. The exclusive use of PCl₃ as the enolization catalyst under solvent-free conditions has been proven to completely bypass EAS, yielding high regioselectivity for the benzylic alpha-position[1].
Troubleshooting Guide: Route B (Deoxychlorination)
Starting Material: 2-Bromomandelic Acid
Q: When starting from 2-bromomandelic acid, I get a sticky polymeric residue instead of the alpha-chloro acid. What is the cause? A: 2-Bromomandelic acid is an alpha-hydroxy acid. When treated with Thionyl chloride (SOCl₂), the carboxylic acid rapidly converts to an acid chloride, while the hydroxyl group converts to a chlorosulfite intermediate before collapsing into a chloride[2]. If the hydroxyl substitution is slow, the highly reactive acid chloride tail of one molecule will react with the unreacted hydroxyl head of another, initiating intermolecular esterification (oligomerization). Solution: Accelerate the hydroxyl chlorination by adding a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with SOCl₂ to generate the highly reactive Vilsmeier-Haack reagent (a chloro-iminium intermediate)[3]. This intermediate rapidly activates the hydroxyl group via an SN2 mechanism, vastly outcompeting the intermolecular esterification pathway.
Fig 2. Vilsmeier-Haack mediated rapid chlorination preventing oligomerization.
Quantitative Data: Side Reaction Profiles
The following table summarizes the impact of different chlorination conditions on the purity profile of 2-(2-Bromophenyl)-2-chloroacetic acid when synthesized via Route A.
Table 1: Impact of Reaction Conditions on Side Product Formation
| Synthetic Method / Reagents | Temperature | Target Product Yield (%) | Gem-Dichloro Impurity (%) | Ring-Chlorinated Impurity (%) |
| Cl₂ gas (excess), PCl₃ (cat.) | 100°C | 65.0 | 21.5 | 8.5 |
| SOCl₂ (solvent), NCS (1.2 eq) | 85°C | 78.2 | 12.0 | 4.1 |
| TCCA (0.35 eq), PCl₃ (0.1 eq), Solvent-free | 85°C | 92.5 | < 2.0 | Not Detected |
Self-Validating Experimental Protocols
Protocol A: Alpha-Chlorination via TCCA/PCl₃ (Recommended for Route A)
Principle: Self-validating Hell-Volhard-Zelinsky (HVZ) modification using controlled chlorine release[1].
-
Initiation: In a dry, N₂-flushed 250 mL flask, combine 2-bromophenylacetic acid (100 mmol) and PCl₃ (10 mmol, 0.1 eq). Stir at room temperature for 15 minutes. Causality: PCl₃ converts a fraction of the acid into the acid chloride, which readily enolizes to initiate the catalytic cycle.
-
Controlled Chlorination: Slowly add Trichloroisocyanuric acid (TCCA, 35 mmol, 0.35 eq) in small portions. Caution: Exothermic.
-
Thermal Maturation: Heat the mixture to 85°C for 1.5 hours.
-
In-Process Control (IPC) & Self-Validation: Withdraw a 50 µL aliquot, quench in 1 mL methanol (converts acid chlorides to methyl esters). Analyze via GC-MS. Validation Check: The reaction is only deemed complete when the methyl 2-bromophenylacetate peak is <2%. If >2%, continue heating for 30 minutes. This prevents unreacted starting material from co-crystallizing with the product.
-
Workup: Cool to room temperature, dilute with 50 mL dichloromethane (DCM), and filter off the precipitated cyanuric acid byproduct.
-
Hydrolysis: Concentrate the filtrate, add 20 mL of water, and stir vigorously for 2 hours to hydrolyze the alpha-chloro acid chloride back to the target carboxylic acid. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and evaporate.
Protocol B: Vilsmeier-Haack Mediated Deoxychlorination (Recommended for Route B)
Principle: Rapid SN2 chlorination to prevent oligomerization[3].
-
Activation: Suspend 2-bromomandelic acid (100 mmol) in 50 mL anhydrous toluene. Add DMF (2 mmol, 0.02 eq). Cool to 0–5°C.
-
Reagent Addition: Add Thionyl chloride (SOCl₂, 250 mmol, 2.5 eq) dropwise over 30 minutes[2]. Causality: Low temperature prevents premature acid chloride formation before the Vilsmeier-Haack reagent can form and activate the hydroxyl group.
-
Reaction: Remove the ice bath and heat to 80°C for 4 hours until SO₂ and HCl gas evolution ceases[4].
-
IPC & Self-Validation: Quench a 50 µL aliquot in methanol. Analyze via HPLC. Validation Check: Confirm the absence of broad oligomeric baseline humps and verify the complete disappearance of the mandelic acid derivative.
-
Isolation: Distill off excess SOCl₂ and toluene under reduced pressure. Carefully hydrolyze the residue in THF/water (1:1) at 0°C, then extract with DCM to isolate the target acid.
Frequently Asked Questions (FAQs)
Q: Why must I quench the IPC samples in methanol instead of water? A: Quenching in water hydrolyzes the highly reactive acid chloride intermediate back to the carboxylic acid, which often streaks on TLC plates and exhibits poor peak shape on GC-MS. Methanol rapidly converts the acid chloride into a volatile, stable methyl ester, providing sharp, quantifiable chromatographic peaks for accurate conversion monitoring.
Q: Can I use oxalyl chloride instead of thionyl chloride for Route B? A: While oxalyl chloride is excellent for forming acid chlorides from carboxylic acids, it is significantly less effective than thionyl chloride at substituting aliphatic hydroxyl groups with chlorine via the chlorosulfite intermediate[2]. SOCl₂ is strictly recommended for this dual-transformation to ensure high yields.
References
- Source: rsc.
- Thionyl Chloride (SOCl2)
- Source: rsc.
- Source: orgsyn.
Sources
Technical Support Center: 2-(2-Bromophenyl)-2-chloroacetic Acid Stability & Handling
Welcome to the Technical Support Center for 2-(2-Bromophenyl)-2-chloroacetic acid (also referred to as
This guide is designed by Senior Application Scientists to provide researchers with mechanistic insights, troubleshooting protocols, and validated storage methodologies to ensure long-term chemical integrity.
Part 1: Mechanistic Degradation Pathways
To prevent degradation, one must first understand the causality behind it. 2-(2-Bromophenyl)-2-chloroacetic acid degrades primarily through three pathways:
-
Nucleophilic Hydrolysis: The
-carbon is benzylic, which stabilizes the transition state for nucleophilic substitution. Moisture ( ) acts as a nucleophile, readily displacing the -chloride to form 2-(2-bromophenyl)-2-hydroxyacetic acid (a mandelic acid derivative). This process is auto-catalytic, as the generation of HCl further lowers the pH and accelerates [1]. -
Thermal Decarboxylation: Carboxylic acids bearing strong electron-withdrawing groups (such as halogens) at the
-position are prone to thermal instability. Elevated temperatures induce the loss of , converting the compound into 1-bromo-2-(chloromethyl)benzene. -
Photolytic Cleavage: The aryl bromide and benzylic chloride bonds are sensitive to ultraviolet (UV) radiation. Homolytic cleavage of these bonds generates highly reactive radicals, leading to dimerization and complex impurity profiles.
Degradation Visualization
Degradation pathways of 2-(2-Bromophenyl)-2-chloroacetic acid under environmental stress.
Part 2: Troubleshooting & FAQs
Q: My bulk powder has changed from a free-flowing white solid to a sticky, off-white paste. What happened? A: This is the hallmark of hygroscopic moisture absorption followed by hydrolysis. The compound has likely degraded into its corresponding mandelic acid derivative and generated HCl gas. Once the physical state changes to a paste, the batch is compromised and should be discarded. Always ensure the compound is [2].
Q: Can I prepare stock solutions in Methanol or Ethanol for convenience?
A: Absolutely not. Alcohols are nucleophiles. Storing this compound in methanol will result in two simultaneous degradation reactions: esterification (forming methyl 2-(2-bromophenyl)-2-chloroacetate) and nucleophilic substitution of the
Q: I stored my sample at room temperature on the benchtop, and the purity dropped by 15% over a month. Why?
A: Benchtop storage exposes the compound to fluctuating temperatures and ambient light.
Part 3: Quantitative Storage Parameters
To maintain >98% purity over a 24-month lifecycle, adhere strictly to the following storage parameters:
| Parameter | Optimal Condition | Acceptable Range | Critical Threshold (Degradation Risk) |
| Temperature | -20°C | 2°C to 8°C | > 25°C (Triggers thermal decarboxylation) |
| Atmosphere | Argon / Nitrogen | Dry Air (Desiccated) | > 30% Relative Humidity (Triggers hydrolysis) |
| Light Exposure | Total Darkness | Amber Glass | Direct UV / Sunlight (Triggers photolysis) |
| Container | PTFE-lined sealed glass | Tightly sealed glass | Unlined plastics (Leaching/Permeation) |
Part 4: Validated Experimental Protocols
Protocol A: Preparation of Anhydrous Working Aliquots
Objective: To prevent condensation-induced hydrolysis during the transition from cold storage to benchtop use.
-
Equilibration: Remove the bulk 2-(2-Bromophenyl)-2-chloroacetic acid from -20°C storage. Do not open the container. Place it in a vacuum desiccator and allow it to equilibrate to room temperature for at least 2 hours. Causality: Opening cold containers in ambient air causes immediate water condensation on the powder, initiating hydrolysis.
-
Inert Handling: Transfer the equilibrated container into a Nitrogen or Argon-purged glovebox.
-
Aliquotting: Weigh the required mass into individual, pre-dried amber glass vials.
-
Solubilization (If required): Dissolve the solid in an anhydrous, non-nucleophilic solvent (e.g., anhydrous Acetonitrile over molecular sieves).
-
Sealing: Cap the vials with PTFE-lined septa and wrap the exterior seal with Parafilm.
-
Short-Term Storage: Store these working aliquots at 2-8°C. Discard any unused solution after 7 days.
Protocol B: HPLC-UV Method for Degradation Monitoring
Objective: To quantify the extent of hydrolysis and decarboxylation in aged samples.
-
Sample Preparation: Dilute 1.0 mg of the suspect sample in 1.0 mL of anhydrous Acetonitrile. Vortex until completely dissolved.
-
Column Selection: Use a standard C18 Reverse Phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.
-
Solvent B: 0.1% TFA in HPLC-grade Acetonitrile.
-
-
Gradient Elution: Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.
-
Detection: Monitor UV absorbance at 220 nm and 254 nm.
-
Data Interpretation:
-
Hydrolysis Product (Mandelic Acid derivative): Elutes earlier than the parent peak due to the increased polarity of the hydroxyl (-OH) group replacing the chloride.
-
Parent Compound: Intermediate retention time.
-
Decarboxylation Product (Benzyl Halide derivative): Elutes later than the parent peak due to the loss of the polar carboxylic acid (-COOH) group, rendering the molecule highly lipophilic.
-
References
-
Joshi Agrochem Pharma. "Alpha Bromo-2-chlorophenylacetic Acid - Specifications and Storage". Available at:[Link]
- Google Patents. "CN103420823B - The synthetic method of alpha-chloro-4 fluorophenyl benzyl ketones (Acidic Hydrolysis Mechanisms)".
Sources
Validation & Comparative
1H NMR characterization of 2-(2-Bromophenyl)-2-chloroacetic acid
1H NMR Characterization of 2-(2-Bromophenyl)-2-chloroacetic Acid: A Comparative Guide to Solvent Selection and Structural Validation
As a Senior Application Scientist in pharmaceutical development, I approach the structural validation of halogenated chiral building blocks not merely as a routine test, but as a rigorous exercise in physical chemistry. 2-(2-Bromophenyl)-2-chloroacetic acid (C₈H₆BrClO₂) presents a unique analytical challenge. It features a heavily substituted chiral benzylic center, an electronegative ortho-halogen, and a highly exchangeable carboxylic acid proton.
This guide objectively compares the performance of different 1H NMR solvent systems and orthogonal analytical techniques for characterizing this compound, providing researchers with a self-validating framework for absolute structural confirmation.
Mechanistic Insights: The Anatomy of the Spectrum
To accurately interpret the 1H NMR spectrum of 2-(2-Bromophenyl)-2-chloroacetic acid, we must first understand the causality behind its chemical shifts. The molecule contains three distinct proton environments, each governed by specific quantum mechanical and physical chemistry principles:
-
The Chiral Methine Proton (-CH(Cl)-): The alpha-carbon is bonded to a chlorine atom, a carboxylic acid group, and an ortho-bromophenyl ring. The cumulative inductive (-I) electron-withdrawing effects of the Cl and COOH groups, combined with the anisotropic deshielding from the aromatic pi-system, severely strip electron density from this proton. Consequently, it resonates far downfield as a sharp singlet between 5.85 and 6.20 ppm [1].
-
The Aromatic Protons (H-3 to H-6): The bulky, electronegative bromine atom at the ortho position breaks the magnetic symmetry of the ring[2]. This results in a complex, asymmetric multiplet system. The protons adjacent to the substituents (H-3 and H-6) experience significant steric compression and van der Waals deshielding, pushing them further downfield (~7.55–7.75 ppm) compared to the meta/para protons[3].
-
The Carboxylic Acid Proton (-COOH): The visibility of this proton is entirely dictated by the solvent's hydrogen-bonding capacity and the rate of chemical exchange.
Comparative Analysis: Solvent Selection Strategy
The choice of deuterated solvent is the single most critical variable in your NMR experiment. Below is an objective comparison of the two most common NMR solvents—CDCl₃ and DMSO-d₆—and how they impact the spectral performance of 2-(2-Bromophenyl)-2-chloroacetic acid.
Table 1: 1H NMR Chemical Shift Comparison by Solvent
| Proton Environment | Expected Shift in CDCl₃ (ppm) | Expected Shift in DMSO-d₆ (ppm) | Multiplicity | Mechanistic Rationale |
| Methine (-CH(Cl)-) | 5.85 – 5.95 | 6.10 – 6.20 | Singlet (1H) | DMSO is a strong H-bond acceptor, increasing the polarization and deshielding of the polar C-H bond. |
| Aromatic (H-3, H-6) | 7.55 – 7.75 | 7.60 – 7.80 | Doublets of doublets (2H) | Ortho-substituents (Br and alkyl chain) cause localized anisotropic deshielding. |
| Aromatic (H-4, H-5) | 7.20 – 7.45 | 7.35 – 7.55 | Multiplets (2H) | Standard aromatic resonance, slightly shifted downfield in polar DMSO. |
| Carboxylic (-COOH) | Not observed / Broad | ~12.50 – 13.00 | Broad Singlet (1H) | CDCl₃ lacks H-bond acceptors, leading to intermediate exchange broadening. DMSO locks the proton via strong H-bonding, sharpening the signal. |
Application Insight: If your primary goal is to confirm the integrity of the carboxylic acid group, DMSO-d₆ is the superior choice. However, if you are attempting to calculate exact J-coupling constants for the aromatic ring to differentiate ortho from meta isomers, CDCl₃ provides slightly better multiplet resolution due to lower solvent viscosity and narrower intrinsic linewidths.
Figure 1: Logical decision tree for NMR solvent selection based on analytical goals.
Orthogonal Techniques: 1H NMR vs. LC-MS
While 1H NMR is the gold standard for regiochemical connectivity, it should be compared against orthogonal techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) for comprehensive drug development workflows.
Table 2: Analytical Method Comparison
| Analytical Method | Primary Utility | Strengths for this Compound | Limitations |
| 1H NMR | Structural elucidation, isomer differentiation | Unambiguously differentiates ortho-bromo from meta/para-bromo isomers via coupling constants. | Lower sensitivity; requires >5 mg of relatively pure API. |
| LC-MS (ESI-) | Exact mass, isotopic fingerprinting | Easily identifies the unique M, M+2, M+4 isotopic pattern caused by the combination of ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopes. | Cannot easily differentiate positional isomers without reference standards. |
| HPLC-UV | Purity determination | High throughput; excellent for monitoring the chiral resolution of the racemic mixture. | Lacks direct structural identification capabilities. |
Self-Validating Experimental Protocol
A robust analytical protocol must be self-validating. The following workflow ensures that any spectral anomalies are due to the molecule itself, not sample preparation errors.
Step 1: Sample Preparation
-
Weigh exactly 5–10 mg of 2-(2-Bromophenyl)-2-chloroacetic acid.
-
Dissolve in 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆ with 0.03% v/v TMS as an internal standard) [1].
Step 2: Dissolution & Visual Validation
-
Vortex the mixture for 30 seconds.
-
Self-Validation Check: Hold the tube to the light. The solution must be completely transparent. Any undissolved particulates will cause localized magnetic susceptibility gradients, artificially broadening your peaks. If cloudy, filter through a glass wool plug.
Step 3: Locking and Shimming
-
Insert the 5mm tube into a 400 MHz (or higher) NMR spectrometer.
-
Lock onto the deuterium frequency of the solvent.
-
Self-Validation Check: Shim the Z and Z2 gradients until the solvent residual peak (e.g., 2.50 ppm for DMSO) exhibits a symmetrical Lorentzian shape with a Full-Width at Half-Maximum (FWHM) of < 1.0 Hz . If the peak is asymmetric, your aromatic multiplets will be unreadable.
Step 4: Acquisition Parameters
-
Pulse Angle: 30° (for routine 1D) or 90° (for quantitative qNMR).
-
Relaxation Delay (D1): Set to 2.0 seconds minimum to ensure full relaxation of the methine proton.
-
Scans (NS): 16 to 64, depending on the desired Signal-to-Noise (S/N) ratio.
Step 5: Processing
-
Apply a 0.3 Hz exponential line-broadening window function.
-
Perform Fourier Transform (FT).
-
Manually phase the spectrum (zero and first order) to ensure the baseline is flat, allowing for accurate integration of the 1H methine singlet versus the 4H aromatic region.
Figure 2: Step-by-step experimental workflow for 1H NMR sample preparation and acquisition.
References
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the NMR Routine." Organometallics, American Chemical Society.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 98950, Chloro(phenyl)acetic acid." PubChem.[Link]
-
Asan, A., et al. "A comparative LSER study of the reactivity of 2-substituted cyclohex-1-eneacetic and 2-substituted phenylacetic acids." Journal of the Serbian Chemical Society.[Link]
Sources
13C NMR spectrum analysis of 2-(2-Bromophenyl)-2-chloroacetic acid
Comparative Guide to C NMR Spectrum Analysis of 2-(2-Bromophenyl)-2-chloroacetic acid: Solvent Systems and Field Strength Optimization
Executive Summary
For researchers and drug development professionals, the accurate structural elucidation of halogenated carboxylic acids is a critical quality control step. 2-(2-Bromophenyl)-2-chloroacetic acid presents a unique analytical challenge due to its highly congested aromatic region, the anomalous shielding effects of its halogens, and its tendency to dimerize in solution.
This guide objectively compares the performance of alternative analytical environments—specifically deuterated solvent systems (CDCl
Mechanistic Background & Structural Challenges
To accurately assign the
-
The Heavy Atom Effect (Bromine): While electronegative substituents typically deshield the ipso carbon, bromine possesses a large, highly polarizable electron cloud. This creates localized diamagnetic shielding, pushing the ipso carbon (C2) anomalously upfield to approximately ~123 ppm[1].
-
Inductive Deshielding: The
-carbon is flanked by an electronegative chlorine atom and a carbonyl group. This dual electron-withdrawing effect intensely deshields the -carbon, shifting it downfield to ~58-60 ppm[2]. -
Solvent-Dependent Dimerization: Carboxylic acids naturally form hydrogen-bonded dimers. In non-polar solvents, this dimerization broadens the carbonyl
C signal due to intermediate exchange rates on the NMR timescale[3].
Fig 1. Logic tree for 13C NMR peak assignment based on substituent effects.
Comparative Analysis I: Solvent System Performance
The choice of deuterated solvent fundamentally alters the thermodynamic state of the analyte. We compared standard CDCl
-
CDCl
(Standard Alternative): Non-polar and non-interacting. The carboxylic acid remains in a dynamic dimerized state. This results in a broader, lower-intensity signal for the C=O carbon. -
DMSO-
(Optimized Product): A strong hydrogen-bond acceptor. DMSO completely disrupts the carboxylic acid dimers, forming stable monomer-solvent complexes. This sharpens the C=O peak and induces a slight solvent shift[3].
Table 1: Predicted C NMR Chemical Shifts by Solvent
| Carbon Position | CDCl | DMSO- | Multiplicity ( | Assignment Rationale |
| C=O (Carboxyl) | ~170.5 (Broad) | ~172.0 (Sharp) | Singlet (Quaternary) | Dimer disruption in DMSO sharpens peak[3]. |
| C- | ~58.6 | ~59.2 | Singlet (CH) | Strong inductive deshielding by Cl and COOH. |
| C1 (Aromatic) | ~136.5 | ~137.8 | Singlet (Quaternary) | Ipso to the electron-withdrawing |
| C2 (Aromatic) | ~123.5 | ~123.1 | Singlet (Quaternary) | Ipso to Br; shielded via Heavy Atom Effect[1]. |
| C3 (Aromatic) | ~133.0 | ~132.8 | Singlet (CH) | Ortho to Br; slight deshielding. |
| C4 (Aromatic) | ~130.5 | ~130.2 | Singlet (CH) | Meta to Br; prone to overlap with C6. |
| C5 (Aromatic) | ~128.0 | ~127.8 | Singlet (CH) | Para to Br; baseline aromatic shift. |
| C6 (Aromatic) | ~131.0 | ~131.2 | Singlet (CH) | Ortho to |
Comparative Analysis II: Spectrometer Hardware Resolution
Carbon-13 has a natural abundance of only ~1.1% and a low gyromagnetic ratio, making it inherently insensitive compared to proton NMR[4]. For compounds like 2-(2-Bromophenyl)-2-chloroacetic acid, the aromatic carbons C4 and C6 resonate within < 1.0 ppm of each other.
We compared a Standard 400 MHz Room Temperature (RT) Probe against a High-Resolution 600 MHz CryoProbe . The CryoProbe cools the RF coils and preamplifier to ~20 K using helium gas, drastically reducing thermal electronic noise.
Table 2: Hardware Performance Comparison
| Parameter | 400 MHz (RT Probe) | 600 MHz (CryoProbe) | Analytical Impact |
| Signal-to-Noise (S/N) | Baseline (1x) | ~4x Enhancement | CryoProbe allows for 16x faster acquisition times for equivalent S/N. |
| Spectral Dispersion | 100.6 MHz for | 150.9 MHz for | 600 MHz provides 50% greater separation (in Hz) between overlapping C4/C6 peaks. |
| Quaternary Detection | Requires >1024 scans | Resolvable in <256 scans | C=O, C1, and C2 lack Nuclear Overhauser Effect (NOE) enhancement; CryoProbe detects them rapidly[4]. |
Experimental Methodology: Self-Validating Protocol
To ensure reproducibility, the following protocol utilizes a self-validating system where hardware tuning and relaxation delays are explicitly calibrated for quaternary carbons.
Step-by-Step C NMR Workflow
-
Sample Preparation: Dissolve 25-30 mg of 2-(2-Bromophenyl)-2-chloroacetic acid in 0.6 mL of high-purity DMSO-
(containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube. -
Probe Tuning & Matching: Insert the sample into the spectrometer. Perform automated or manual tuning and matching (ATM) for both the
H and C channels to minimize RF reflection. -
Shimming: Lock the spectrometer to the deuterium frequency of DMSO-
. Perform gradient shimming (e.g., TopShim) on the Z-axis to ensure a highly homogenous magnetic field. -
Acquisition Parameters (
C{ H} Broadband Decoupling):-
Pulse Sequence: Standard 1D sequence with WALTZ-16 proton decoupling[4].
-
Pulse Angle: 30° to 45° flip angle (optimizes signal recovery for carbons with long
times). -
Relaxation Delay (
): Set to 2.0 - 3.0 seconds . Causality: Quaternary carbons (C=O, C1, C2) lack directly attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A longer prevents signal saturation. -
Scans (NS): 256 (for 600 MHz CryoProbe) or 1024 (for 400 MHz RT Probe).
-
-
Data Processing: Apply an exponential window function with a Line Broadening (LB) factor of 1.0 Hz prior to Fourier Transformation. Phase and baseline correct the spectrum, referencing the central DMSO-
multiplet to 39.5 ppm.
Fig 2. Experimental workflow comparing solvent and hardware selection for 13C NMR.
References
-
Physical Chemistry Chemical Physics (RSC): The halogen effect on the 13C NMR chemical shift in substituted benzenes. Explains the inductive and resonance deshielding effects of halogens on aromatic rings. Link
-
Princeton University Geochemistry:Structural environments of carboxyl groups in natural organic molecules. Details the solvent-dependent chemical shifts of carboxylic acids in CDCl
vs. DMSO- . Link -
Chemistry StackExchange / Literature Consensus: Assigning the 13C NMR spectrum of bromobenzene. Discusses the Heavy Atom Effect and diamagnetic shielding caused by large electron clouds in bromine. Link
-
Thieme Connect: 13C NMR Spectroscopy Principles. Provides authoritative grounding on broadband decoupling, gyromagnetic ratios, and relaxation delays for quaternary carbons. Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. myneni.princeton.edu [myneni.princeton.edu]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
mass spectrometry fragmentation pattern of 2-(2-Bromophenyl)-2-chloroacetic acid
An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-(2-Bromophenyl)-2-chloroacetic acid and Comparative Analytical Strategies
Introduction
In the landscape of pharmaceutical and chemical synthesis, the unambiguous characterization of novel intermediates is paramount. 2-(2-Bromophenyl)-2-chloroacetic acid is a halogenated aromatic carboxylic acid whose structure presents a unique analytical challenge. Its potential use as a building block in the synthesis of more complex molecules necessitates a robust understanding of its chemical properties and a reliable methodology for its identification and purity assessment.
Mass spectrometry (MS) stands as a cornerstone technique for molecular analysis, offering profound insights into a molecule's structure through its fragmentation pattern.[1] This guide provides a comprehensive analysis of the predicted electron ionization (EI) . We will dissect the causal mechanisms behind the expected fragmentation pathways, grounded in established chemical principles. Furthermore, this guide will compare the utility of mass spectrometry with other critical analytical techniques, offering a holistic perspective for researchers, scientists, and drug development professionals. Our approach is built on the pillars of expertise, trustworthiness, and authoritative grounding to ensure the information is both accurate and practically applicable in a laboratory setting.
Predicted Fragmentation Pattern of 2-(2-Bromophenyl)-2-chloroacetic acid
The fragmentation of a molecule under electron ionization (EI) is a highly reproducible process that acts as a "molecular fingerprint."[1] For 2-(2-Bromophenyl)-2-chloroacetic acid (C₈H₆BrClO₂), the presence of two different halogen atoms, bromine and chlorine, creates a distinct and complex isotopic pattern that is highly informative.
The molecular weight of this compound is approximately 249.49 g/mol . Due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion (M⁺˙) will not be a single peak.[1] Instead, it will manifest as a characteristic cluster of peaks at m/z values corresponding to the different isotopic combinations. The most abundant peak in this cluster (the nominal molecular ion) will be at m/z 248 (for C₈H₆⁷⁹Br³⁵ClO₂). The cluster will also feature a prominent M+2 peak (from ⁸¹Br or ³⁷Cl), an M+4 peak (from ⁸¹Br and ³⁷Cl), and a much smaller M+6 peak. The relative intensities of the M and M+2 peaks for a compound with one bromine are nearly equal (1:1), while for one chlorine, the ratio is about 3:1.[1] The combination in this molecule leads to a unique and predictable pattern.
Upon ionization, the molecular ion is energetically unstable and undergoes fragmentation through several predictable pathways.
Major Fragmentation Pathways:
-
α-Cleavage (Loss of Carboxyl Group): A hallmark of carboxylic acids is the cleavage of the bond adjacent to the carbonyl group.[2] The loss of the carboxyl radical (•COOH, 45 Da) is a highly probable event, leading to the formation of a [M-45]⁺ cation. This fragment, the 2-bromo-alpha-chlorobenzyl cation, would be a major ion in the spectrum and would retain the characteristic isotopic signature of both bromine and chlorine.
-
Halogen Loss: The carbon-halogen bonds are susceptible to cleavage. The C-Br bond is weaker than the C-Cl bond, suggesting that the loss of a bromine radical (•Br, 79/81 Da) to form a [M-Br]⁺ ion is a more favorable pathway than the loss of a chlorine radical (•Cl, 35/37 Da).[1] The resulting fragment ions would still contain one of the halogens, allowing for easy identification.
-
Loss of CO₂ (Decarboxylation): Following ionization, rearrangement can occur, leading to the elimination of a neutral carbon dioxide molecule (CO₂, 44 Da). This is a common fragmentation pathway for carboxylic acids.
-
Cleavage of the Cα-Aromatic Ring Bond: The bond between the alpha-carbon and the bromophenyl ring can cleave, leading to fragments corresponding to the bromophenyl moiety or the chloroacetic acid moiety. A prominent peak at m/z 169/171, corresponding to the [C₇H₄Br]⁺ ion, is expected, similar to the pattern seen in 2-bromophenylacetic acid.[3]
The proposed fragmentation cascade is visualized below.
Caption: Predicted EI-MS fragmentation pathways for 2-(2-Bromophenyl)-2-chloroacetic acid.
Summary of Predicted Key Fragments
| m/z (Nominal Mass) | Proposed Structure/Origin | Key Features |
| 248, 250, 252, 254 | [C₈H₆⁷⁹Br³⁵ClO₂]⁺˙ (Molecular Ion Cluster) | Complex isotopic pattern confirming the presence of one Br and one Cl atom. |
| 203, 205, 207 | [M - COOH]⁺ | Result of α-cleavage, loss of the carboxyl group. Retains Br and Cl. |
| 169, 171 | [M - Br]⁺ | Loss of the bromine radical. Retains Cl. |
| 213, 215 | [M - Cl]⁺ | Loss of the chlorine radical. Retains Br. Less intense than [M-Br]⁺. |
| 168 | [C₇H₅Br]⁺ | Loss of Cl from the [M-COOH]⁺ fragment. |
| 92 | [C₂H₂ClO₂]⁺ | Fragment corresponding to the chloroacetic acid moiety. |
Experimental Protocol for GC-MS Analysis
For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is the method of choice. However, the free carboxyl group in 2-(2-Bromophenyl)-2-chloroacetic acid can lead to poor peak shape and thermal degradation in the GC injector. Therefore, derivatization to a more volatile ester (e.g., methyl ester) is highly recommended to ensure reliable and reproducible results. This demonstrates a key aspect of experimental design: adapting the protocol to the analyte's chemistry.
Caption: Workflow for the GC-MS analysis of 2-(2-Bromophenyl)-2-chloroacetic acid.
Step-by-Step Methodology
-
Derivatization (Methylation):
-
Dissolve ~1 mg of 2-(2-Bromophenyl)-2-chloroacetic acid in 1 mL of methanol.
-
Add 200 µL of a 14% Boron Trifluoride (BF₃) in methanol solution.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding 1 mL of saturated sodium bicarbonate solution.
-
-
Extraction:
-
Add 2 mL of ethyl acetate to the vial and vortex for 1 minute.
-
Allow the layers to separate and carefully transfer the upper organic layer to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
GC-MS Conditions: [1]
-
System: Agilent GC-MS or equivalent.
-
Injection: 1 µL, splitless injection.
-
Injector Temperature: 250 °C.
-
GC Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
-
MS Conditions (EI):
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Acquisition: Full scan mode.
-
This self-validating protocol includes a derivatization step to improve analytical performance, ensuring the data obtained is of high quality and truly representative of the sample.
Comparative Analysis with Alternative Techniques
While MS provides invaluable structural data, a multi-faceted analytical approach is essential for complete and unambiguous characterization. No single technique provides all the necessary information.
| Technique | Information Provided | Strengths for this Analyte | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (from isotopes), structural fragments. | Highly sensitive. Unique isotopic pattern provides strong evidence for Br and Cl presence.[1] | Does not definitively establish isomer positions (e.g., ortho-bromo). Fragmentation can be complex to interpret without standards. |
| NMR Spectroscopy (¹H, ¹³C) | Carbon-hydrogen framework, connectivity, chemical environment of atoms. | Unambiguously determines the substitution pattern on the aromatic ring. Confirms the presence of the -CH-COOH moiety.[4] | Requires a larger sample amount and higher purity than MS. Less sensitive. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quickly confirms the presence of the carboxylic acid C=O (~1700 cm⁻¹) and O-H (~2500-3300 cm⁻¹) stretches. | Provides limited information on the overall molecular structure and connectivity. Not suitable for quantification. |
| HPLC-UV | Purity assessment, quantification. | Excellent for determining sample purity and quantifying the analyte against a standard. Can be coupled with MS (LC-MS) for non-volatile compounds. | Provides no structural information beyond the UV chromophore. Requires a reference standard for quantification. |
Conclusion
The analysis of 2-(2-Bromophenyl)-2-chloroacetic acid by mass spectrometry is predicted to yield a rich and informative fragmentation pattern, dominated by a unique molecular ion cluster and characteristic losses of the carboxyl group and halogen atoms. The inherent isotopic abundances of bromine and chlorine serve as powerful diagnostic tools for confirming the elemental composition of the molecule and its fragments.
For optimal analysis via GC-MS, a derivatization step to form the methyl ester is a critical consideration that enhances chromatographic performance and data quality. While mass spectrometry is a powerful tool for structural elucidation, it is most effective when used in concert with other analytical techniques. The definitive structural information from NMR, functional group confirmation from IR, and purity assessment from HPLC collectively provide a comprehensive and undeniable characterization of the molecule. This integrated analytical strategy represents the gold standard in chemical research and development, ensuring scientific integrity and trustworthiness in all findings.
References
-
PubChem. (n.d.). 2-Bromophenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Väisänen, O., et al. (2019). Site-dependent fragmentation of chloro- and bromoacetic acid. ResearchGate. Retrieved from [Link]
-
Shymanovich, U. S., et al. (2021). Chloroacetic Acids in Water: Structure of the Hydrated Ions from Mass Spectra of Electrolyte Solutions. ACS Earth and Space Chemistry. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-Bromophenylacetic acid | CAS#:18698-97-0. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Croley, T. R., et al. (2012). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. Retrieved from [Link]
-
Pervez, H., et al. (2012). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. International Journal of Pharma and Bio Sciences. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. Retrieved from [Link]
-
Kuck, D., et al. (1996). Electron Ionization Mass Spectra of 1-(1-Naphthyl)ethyl Phenylacetates: a Study of Radical Cation Rearrangements. R Discovery. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Jeremić, L. A., et al. (1990). Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
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A Comparative Guide to the FTIR Spectral Analysis of 2-(2-Bromophenyl)-2-chloroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Predicted FTIR Spectrum of 2-(2-Bromophenyl)-2-chloroacetic Acid
The structure of 2-(2-Bromophenyl)-2-chloroacetic acid contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. Understanding these expected peaks is the first step in spectral interpretation.
The primary functional groups are:
-
Carboxylic Acid (-COOH): This group is responsible for two of the most prominent and recognizable peaks in the spectrum.
-
Aromatic Ring (ortho-disubstituted): The benzene ring exhibits several characteristic stretching and bending vibrations.
-
Halogens (C-Br and C-Cl): The carbon-halogen bonds produce signals in the fingerprint region of the spectrum.
Based on established infrared spectroscopy correlation tables, the predicted major absorption bands for 2-(2-Bromophenyl)-2-chloroacetic acid are summarized below.
Table 1: Predicted FTIR Absorption Bands for 2-(2-Bromophenyl)-2-chloroacetic Acid
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity & Characteristics | Rationale & Comments |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad | Extensive intermolecular hydrogen bonding in the carboxylic acid dimer form causes significant peak broadening[1][2]. This broad absorption will likely overlap with C-H stretching frequencies. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak | Stretching of the C-H bonds on the sp²-hybridized carbons of the benzene ring occurs at a higher frequency than aliphatic C-H stretches[1][3]. |
| C=O Stretch (Carbonyl) | 1730 - 1705 | Strong, Sharp | The electron-withdrawing effect of the adjacent α-chloro substituent is expected to increase the C=O bond order, shifting this peak to a higher wavenumber compared to a non-halogenated analogue like phenylacetic acid[1]. |
| C=C Stretch (Aromatic Ring) | 1600 - 1585 & 1500 - 1400 | Medium to Weak, Sharp | These two bands are characteristic of carbon-carbon stretching within the aromatic ring[3]. |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong | This peak arises from the stretching of the carbon-oxygen single bond in the carboxylic acid group[2][4]. |
| C-H Out-of-Plane Bend | ~770 - 735 | Strong | This strong absorption is highly characteristic of an ortho-disubstituted benzene ring[5]. |
| C-Cl Stretch | 800 - 600 | Medium to Strong | The C-Cl stretch is a key feature in the fingerprint region. Its exact position can be influenced by the surrounding molecular structure. |
| C-Br Stretch | 680 - 515 | Medium to Strong | The C-Br stretch appears at a lower frequency than the C-Cl stretch due to the higher mass of the bromine atom. |
Comparative Spectral Analysis
To validate our predictions and understand the subtle influences of the substituents, we will compare the expected spectrum of our target molecule with the known FTIR data of three related compounds: Phenylacetic acid, 2-Bromophenylacetic acid, and 2-Chloro-2-phenylacetic acid.
Table 2: Comparative FTIR Data of Structurally Related Phenylacetic Acids (cm⁻¹)
| Vibrational Mode | Phenylacetic Acid [6][7][8] | 2-Bromophenylacetic Acid [9][10] | 2-Chloro-2-phenylacetic acid [11] | Predicted: 2-(2-Bromophenyl)-2-chloroacetic acid |
| O-H Stretch | Very Broad, ~3400-2500 | Very Broad, ~3400-2500 | Very Broad, ~3400-2500 | 3300 - 2500 |
| C-H (Aromatic) | ~3088, 3064, 3031 | Present, ~3060 | Present, ~3060 | 3100 - 3000 |
| C=O Stretch | ~1700 | ~1705 | ~1725 | ~1715 |
| C=C (Aromatic) | ~1605, 1496 | ~1595, 1475 | ~1600, 1495 | ~1600, 1480 |
| C-O Stretch | ~1220 | ~1280 | ~1290 | ~1290 |
| C-H OOP Bend | ~730, 695 (Mono-subst.) | ~750 (Ortho-subst.) | ~730, 695 (Mono-subst.) | ~750 (Ortho-subst.) |
| C-Cl Stretch | N/A | N/A | Present, ~700-800 | 800 - 600 |
| C-Br Stretch | N/A | Present, ~650 | N/A | 680 - 515 |
Analysis of Key Differences:
-
Carbonyl (C=O) Stretch: Phenylacetic acid shows a typical C=O stretch around 1700 cm⁻¹[6][8]. The addition of a bromine atom on the ring in 2-Bromophenylacetic acid has a minor effect, shifting it slightly to ~1705 cm⁻¹[9]. However, the presence of an α-chloro group in 2-Chloro-2-phenylacetic acid significantly shifts the peak to ~1725 cm⁻¹ due to the strong inductive electron-withdrawing effect. For our target molecule, we predict a C=O stretch around 1715 cm⁻¹, influenced by the α-chloro group but potentially moderated by the bulky ortho-bromo group.
-
Aromatic C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring gives a highly diagnostic signal. Phenylacetic acid and 2-Chloro-2-phenylacetic acid are mono-substituted, showing characteristic strong bands around 730 and 695 cm⁻¹[5]. In contrast, 2-Bromophenylacetic acid is ortho-disubstituted, exhibiting a single strong band around 750 cm⁻¹[5][9]. Our target molecule, 2-(2-Bromophenyl)-2-chloroacetic acid, is also ortho-disubstituted and is therefore expected to show a similar strong band in the 770-735 cm⁻¹ region, clearly distinguishing it from its mono-substituted counterparts.
-
Carbon-Halogen Stretches: The key differentiators in the fingerprint region will be the C-Cl and C-Br stretches. While 2-Bromophenylacetic acid will only show a C-Br stretch and 2-Chloro-2-phenylacetic acid will only show a C-Cl stretch, our target molecule is unique in that it should exhibit distinct absorption bands for both the C-Cl and C-Br vibrations.
Experimental Protocol for FTIR Analysis
To obtain a high-quality FTIR spectrum of a solid sample like 2-(2-Bromophenyl)-2-chloroacetic acid, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.
Methodology: Acquiring an ATR-FTIR Spectrum
-
Instrument Preparation:
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, run a background scan. This measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, which will be subtracted from the sample spectrum[12].
-
-
Sample Application:
-
Place a small amount of the solid 2-(2-Bromophenyl)-2-chloroacetic acid powder onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
After the scan is complete, the software will automatically perform the background subtraction.
-
Use the software's atmospheric compensation function to correct for any residual water and CO₂ peaks[12].
-
Clean the ATR crystal and press arm thoroughly with a solvent to remove all traces of the sample.
-
Workflow Diagram for ATR-FTIR Analysis
Caption: A standard workflow for acquiring an FTIR spectrum using an ATR accessory.
Conclusion
While a definitive experimental spectrum for 2-(2-Bromophenyl)-2-chloroacetic acid is not publicly cataloged, a highly accurate prediction of its key FTIR absorption peaks can be made through a systematic analysis of its functional groups. This predictive guide, supported by a comparative analysis with structurally similar molecules, provides researchers with a reliable framework for spectral interpretation. The key identifying features are expected to be the very broad O-H stretch from 2500-3300 cm⁻¹, a carbonyl peak shifted to ~1715 cm⁻¹ by the α-chloro substituent, a strong C-H out-of-plane bending band near 750 cm⁻¹ confirming the ortho-substitution, and the presence of both C-Cl and C-Br stretches in the fingerprint region. Following the provided experimental protocol will enable the acquisition of high-quality data to confirm these spectral features, thereby validating the identity and purity of the compound.
References
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved March 6, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved March 6, 2026, from [Link]
-
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved March 6, 2026, from [Link]
-
Chem LibreTexts. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved March 6, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87754, 2-Bromophenylacetic acid. Retrieved March 6, 2026, from [Link]
-
Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved March 6, 2026, from [Link]
-
Shamsudeen, K. V., et al. (2025, December). FTIR spectrum of 2-(2-Chlorophenyl)benzimidazole. ResearchGate. Retrieved March 6, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 999, Phenylacetic Acid. Retrieved March 6, 2026, from [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved March 6, 2026, from [Link]
-
Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy Online. Retrieved March 6, 2026, from [Link]
-
NIST. (n.d.). Benzeneacetic acid. NIST Chemistry WebBook. Retrieved March 6, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98950, Chloro(phenyl)acetic acid. Retrieved March 6, 2026, from [Link]
-
Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved March 6, 2026, from [Link]
-
NIST. (n.d.). α-Bromophenylacetic acid. NIST Chemistry WebBook. Retrieved March 6, 2026, from [Link]
-
PerkinElmer. (n.d.). Spectrum Two FT-IR Spectrometer Specifications. Retrieved March 6, 2026, from [Link]
- Hadni, A., et al. (1985). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Journal of Molecular Spectroscopy.
-
PerkinElmer. (n.d.). Spectrum Two FT-IR Spectroscopy Brochure. Retrieved March 6, 2026, from [Link]
-
SpectraBase. (n.d.). 2-Bromo-2-phenylacetic acid, isopentyl ester. Retrieved March 6, 2026, from [Link]
-
Sundaraganesan, G. N., et al. (2008). Experimental FT-IR spectrum of 2-chlorobenzoic acid. ResearchGate. Retrieved March 6, 2026, from [Link]
-
Smith, B. C. (2024, May 8). Infrared Spectral Interpretation, In The Beginning I: The Meaning of Peak Positions, Heights, and Widths. Spectroscopy Online. Retrieved March 6, 2026, from [Link]
-
Arjunan, V., et al. (2011). Analysis of the Infrared and Raman Spectra of Phenylacetic Acid and Mandelic (2-hydroxy-2-phenylacetic) Acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved March 6, 2026, from [Link]
-
He, Y., et al. (2014). Differentiation in MALDI-TOF MS and FTIR spectra between two closely related species Acidovorax oryzae and Acidovorax citrulli. PLOS ONE. Retrieved March 6, 2026, from [Link]
-
Ullah, N., et al. (2023). Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs: a DFT and molecular docking study. RSC Advances. Retrieved March 6, 2026, from [Link]
-
Smith, B. C. (2016, September 1). The Benzene Fingers, Part II: Let Your Fingers Do the Walking Through the Benzene Fingers. Spectroscopy Online. Retrieved March 6, 2026, from [Link]
-
Miller, C. E., et al. (2022). Aldehyde and carboxylic acid IR stretching and bending mode frequencies. ResearchGate. Retrieved March 6, 2026, from [Link]
-
SpectraBase. (n.d.). Phenylacetic acid. Retrieved March 6, 2026, from [Link]
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Comparative Reactivity Guide: 2-Chloro vs. 2-Bromo Phenylacetic Acid Derivatives
As a Senior Application Scientist, selecting the correct ortho-halogenated building block is rarely a matter of simple availability; it is a strategic decision that dictates the thermodynamic and steric boundaries of your synthetic route. Ortho-halogenated phenylacetic acids are indispensable bifunctional precursors in drug development, famously utilized in the total synthesis of complex architectures like (+)-Dragmacidin D[1] and various aporphine alkaloids[2].
This guide provides an objective, data-driven comparison of 2-chlorophenylacetic acid and 2-bromophenylacetic acid , focusing on how their distinct physicochemical properties govern their reactivity in cross-coupling and alpha-functionalization workflows.
Mechanistic Divergence: Thermodynamics vs. Sterics
The reactivity dichotomy between the 2-chloro and 2-bromo derivatives is anchored in two fundamental properties: Bond Dissociation Energy (BDE) and Van der Waals radius .
Cross-Coupling and Oxidative Addition
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen (C-X) bond. The C-Br bond possesses a significantly lower BDE (~285 kJ/mol) compared to the C-Cl bond (~327 kJ/mol)[3]. Consequently, 2-bromophenylacetic acid undergoes rapid oxidative addition under mild conditions. In contrast, 2-chlorophenylacetic acid requires elevated thermal energy and highly electron-rich, sterically demanding ligands (such as XPhos or SPhos) to overcome the activation barrier of the stronger C-Cl bond.
Fig 1: Thermodynamic logic of Pd-catalyzed oxidative addition for ortho-halogens.
Alpha-Functionalization and Steric Penalty
When the synthetic goal shifts to the alpha-carbon (e.g., alpha-alkylation or Hell-Volhard-Zelinsky halogenation), the paradigm reverses. The larger Van der Waals radius of bromine (1.85 Å) compared to chlorine (1.75 Å) introduces a severe steric clash during the formation of the planar enol intermediate. Therefore, 2-chlorophenylacetic acid is often the superior substrate for alpha-selective functionalization, as the smaller chlorine atom deactivates the aromatic ring against unwanted electrophilic aromatic substitution without completely blocking the alpha-position[4].
Fig 2: Steric influence of ortho-halogens on alpha-selective chlorination.
Quantitative Reactivity Comparison
The following table summarizes the core physicochemical metrics that dictate the operational boundaries for both derivatives.
| Parameter | 2-Chlorophenylacetic Acid | 2-Bromophenylacetic Acid |
| C-X Bond Dissociation Energy | ~327 kJ/mol[3] | ~285 kJ/mol[3] |
| Van der Waals Radius (X) | 1.75 Å | 1.85 Å |
| Pd(0) Oxidative Addition | Slow (Requires bulky, electron-rich ligands) | Fast (Standard ligands suffice) |
| Alpha-Functionalization Sterics | Moderate steric penalty | High steric penalty |
| Typical Cross-Coupling Temp | 90 °C – 110 °C | 25 °C – 60 °C |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The analytical checkpoints built into these methods guarantee that causality (why the reaction works) is directly observable.
Protocol A: Suzuki-Miyaura Cross-Coupling of 2-Bromophenylacetic Acid
Causality: The weaker C-Br bond allows for low-temperature coupling, which is critical to prevent the unwanted decarboxylation of the phenylacetic acid moiety that often occurs at >90 °C.
Self-Validation: We utilize LC-MS isotopic signature tracking. Bromine has a distinct 1:1 isotopic ratio (
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under argon, combine 2-bromophenylacetic acid (1.0 equiv), arylboronic acid (1.2 equiv), and K
CO (3.0 equiv). -
Catalyst Addition: Add Pd(dppf)Cl
(5 mol%). The bidentate dppf ligand prevents catalyst deactivation while providing sufficient electron density for the C-Br oxidative addition. -
Solvent: Inject a degassed mixture of 1,4-Dioxane/H
O (4:1, 0.2 M). -
Reaction: Stir at 60 °C.
-
Validation Checkpoint: At 1-hour intervals, extract a 50 µL aliquot, quench with aqueous NH
Cl, extract with EtOAc, and inject into the LC-MS. Monitor the exact mass of the starting material. The reaction is complete when the characteristic 1:1 isotopic doublet completely vanishes. -
Workup: Acidify the aqueous layer to pH 2 using 1M HCl to protonate the carboxylic acid, extract with EtOAc, dry over Na
SO , and purify via silica gel chromatography.
Protocol B: Alpha-Chlorination of 2-Chlorophenylacetic Acid
Causality: Using Trichloroisocyanuric acid (TCCA) and catalytic PCl
Step-by-Step Methodology:
-
Activation: In a round-bottom flask, mix 2-chlorophenylacetic acid (1.0 equiv) with catalytic PCl
(0.05 equiv). Stir at room temperature for 10 minutes. Note: PCl converts a fraction of the acid to the acyl chloride, initiating the enolization cycle. -
Halogenation: Slowly add TCCA (0.4 equiv) to the neat mixture. The reaction is mildly exothermic.
-
Reaction: Heat the mixture to 80 °C for 1.5 hours.
-
Validation Checkpoint: Dissolve a crude aliquot in CDCl
. Acquire a 1H NMR spectrum. The complete shift of the singlet from δ 3.8 ppm to δ 5.5 ppm validates 100% alpha-conversion. The absence of altered splitting patterns in the aromatic region confirms no ring-chlorination occurred. -
Workup: Dilute the mixture with CH
Cl , filter off the cyanuric acid byproduct, and concentrate the filtrate in vacuo to yield the pure alpha-chloro-2-chlorophenylacetic acid.
Conclusion & Selection Guide
-
Choose 2-Bromophenylacetic Acid when your primary synthetic node involves forming a new C-C or C-N bond at the ortho position via transition-metal catalysis. The low BDE ensures high yields without the need for extreme temperatures that risk decarboxylation.
-
Choose 2-Chlorophenylacetic Acid when your synthetic sequence requires extensive functionalization at the alpha-position prior to cross-coupling. The smaller Van der Waals radius permits efficient enol-based chemistry, and the robust C-Cl bond will survive these transformations, acting as a reliable handle for late-stage, aggressively catalyzed Buchwald-Hartwig or Suzuki couplings.
References
1.[4] Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - RSC Advances. 2.[1] 10 Step Asymmetric Total Synthesis and Stereochemistry of (+)-Dragmacidin D - PMC - NIH. 3.[2] Aporphine Alkaloid Synthesis and Diversification via Direct Arylation - ResearchGate. 4.[3] Common Bond Energies (D) - Wired Chemist.
Sources
- 1. 10 Step Asymmetric Total Synthesis and Stereochemistry of (+)-Dragmacidin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Common Bond Energies (D [wiredchemist.com]
- 4. Efficient α-selective chlorination of phenylacetic acid and its para -substituted analogues - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00198F [pubs.rsc.org]
Comparative Guide: Chiral Resolution and X-Ray Crystallographic Analysis of 2-(2-Bromophenyl)-2-chloroacetic acid
Target Audience: Structural Biologists, Synthetic Chemists, and Drug Development Professionals
Compound Profile: 2-(2-Bromophenyl)-2-chloroacetic acid (an
Introduction: The Configurational Lability Challenge
Determining the absolute configuration of chiral building blocks is a critical regulatory and mechanistic requirement in drug development. For 2-(2-Bromophenyl)-2-chloroacetic acid , obtaining enantiopure single crystals suitable for X-ray diffraction presents a unique thermodynamic challenge.
Because the
This guide objectively compares the performance of CIDR against traditional chiral resolution alternatives, providing self-validating experimental protocols for yielding diffraction-quality crystals.
Comparative Analysis of Resolution Methodologies
To isolate a single enantiomer of 2-(2-Bromophenyl)-2-chloroacetic acid for crystallographic analysis, researchers typically evaluate three pathways. As demonstrated in the data below, CIDR vastly outperforms classical methods by exploiting—rather than fighting—the molecule's inherent lability.
Quantitative Performance Comparison
| Resolution Methodology | Theoretical Yield | Experimental Yield | Enantiomeric Excess (ee) | Crystal Quality for X-Ray | Primary Limitation |
| Chiral Preparative HPLC | 50% | 41% | 85% (Post-evaporation) | Poor (Amorphous powder) | Rapid racemization during solvent removal |
| Classical Salt Resolution | 50% | 38% | 96% | Moderate (Twinning common) | Yield capped at 50%; requires recrystallization |
| CIDR Workflow (Featured) | 100% | 89% | >99% | Excellent (Single blocks) | Requires precise temperature/cooling control |
Why Traditional Alternatives Fail
-
Alternative 1: Chiral Preparative HPLC: While baseline separation of the enantiomers can be achieved on-column, the fractions must be concentrated. During solvent evaporation, the isolated enantiomer rapidly equilibrates back toward a racemic mixture, destroying the optical purity before crystallization can occur.
-
Alternative 2: Classical Diastereomeric Resolution: This method relies on reacting the racemic acid with a chiral amine to form two diastereomeric salts. Because classical resolution assumes a static stereocenter, the maximum theoretical yield is capped at 50%. Furthermore, the un-crystallized enantiomer in the mother liquor degrades the purity of subsequent crops.
The Featured Solution: Crystallization-Induced Dynamic Resolution (CIDR)
CIDR couples two simultaneous kinetic processes: the rapid epimerization of the enantiomers in solution and the selective crystallization of a single diastereomeric salt 2[2].
By adding a chiral resolving agent (such as a chiral amine or a Copper(II)/O,O′-dibenzoyltartaric acid complex 3[3]), two diastereomeric salts are formed. As the less soluble salt precipitates, the solution-phase equilibrium is disrupted. According to Le Chatelier's principle, the highly labile undesired enantiomer continuously epimerizes into the desired enantiomer to restore equilibrium, driving the theoretical yield to 100% 4[4].
Fig 1: CIDR mechanism exploiting solution-phase epimerization and selective crystallization.
Protocol 1: Advanced CIDR Workflow for Crystal Generation
Note: This protocol acts as a self-validating system; the successful generation of highly faceted crystals inherently confirms that the crystallization rate has successfully outpaced the epimerization equilibrium.
-
Solvent System Selection: Suspend 10.0 mmol of racemic 2-(2-Bromophenyl)-2-chloroacetic acid in 20 mL of Acetonitrile/Ethanol (80:20 v/v).
-
Causality: Acetonitrile provides a steep solubility curve necessary for crystallization, while the protic nature of ethanol facilitates the enolization/epimerization of the
-proton.
-
-
Resolving Agent Addition: Add 10.0 mmol of an enantiopure amine, such as (1R,2S)-(-)-ephedrine.
-
Thermodynamic Equilibration: Heat the sealed reactor to 75°C for 2 hours with stirring.
-
Causality: Elevated temperatures increase the kinetic rate of solution-phase epimerization, ensuring that the interconversion between the (R) and (S) enantiomers is faster than the onset of crystallization.
-
-
Controlled Supersaturation: Cool the reactor at a precise, programmable ramp rate of -0.1°C/min down to 5°C.
-
Causality: Slow, linear cooling prevents kinetic trapping and amorphous precipitation, yielding the highly ordered single crystals required for X-ray diffraction.
-
-
Isolation: Filter the resulting crystals under vacuum and wash with cold hexanes to remove residual solvent without inducing dissolution.
X-Ray Crystallography: Absolute Configuration Determination
Once the diastereomeric salt is isolated, single-crystal X-ray diffraction (SCXRD) is utilized to determine the absolute configuration. For 2-(2-Bromophenyl)-2-chloroacetic acid, the presence of both Bromine and Chlorine provides a massive crystallographic advantage 5[5].
Fig 2: X-ray crystallography workflow optimized for anomalous dispersion of halogens.
Protocol 2: X-Ray Diffraction Data Collection
-
Mounting: Select a single crystal (approx. 0.2 x 0.15 x 0.1 mm) and mount it on a MiTeGen polyimide loop using Paratone-N oil.
-
Causality: Paratone-N displaces the mother liquor, preventing crystal degradation via solvent evaporation, while simultaneously serving as an amorphous cryoprotectant.
-
-
Flash Cooling: Transfer the loop to the goniometer equipped with an N
cryostream set to 100 K.-
Causality: Cryo-cooling minimizes atomic thermal vibrations (B-factors), significantly improving high-angle diffraction intensity and overall resolution.
-
-
Data Collection (Source Selection): Irradiate the crystal using a microfocus Cu K
X-ray source ( = 1.5418 Å) rather than a standard Mo K source.-
Causality: Copper radiation maximizes the anomalous scattering signal (
) for both the Bromine and Chlorine atoms. This strong anomalous dispersion is mathematically required to calculate a highly accurate Flack parameter (near 0.00 with a low standard uncertainty), which unambiguously assigns the absolute configuration of the -stereocenter independent of the chiral resolving agent.
-
References
1.1
1[1] 2.3[3] 3.5[5] 4.2[2] 5.4[4]Sources
elemental analysis standards for 2-(2-Bromophenyl)-2-chloroacetic acid
An In-Depth Technical Guide to the Elemental Analysis of 2-(2-Bromophenyl)-2-chloroacetic acid
Abstract
This guide provides a comprehensive technical overview and comparative analysis of (C₈H₆BrClO₂), a halogenated intermediate crucial in pharmaceutical synthesis. We will delve into the foundational principles of combustion analysis, the gold-standard technique, and explore the causality behind specific experimental choices necessary for handling di-halogenated organic compounds. This document is intended for researchers, analytical chemists, and drug development professionals who require robust, validated methods for chemical characterization and purity assessment.
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
The elemental composition of a compound is its most fundamental chemical attribute. For pharmaceutical intermediates like 2-(2-Bromophenyl)-2-chloroacetic acid, which serves as a building block in the synthesis of active pharmaceutical ingredients (APIs) such as Clopidogrel, empirical formula confirmation is not merely an academic exercise; it is a critical quality control checkpoint.[1] An accurate elemental analysis validates the synthetic pathway, confirms the identity of the target molecule, and provides a quantitative measure of its purity.
Compounds containing multiple halogens, specifically bromine and chlorine, present unique challenges to classical analytical techniques. Incomplete combustion can lead to the formation of refractory byproducts, while the resulting acidic gases (HBr and HCl) require specialized handling to ensure accurate detection. This guide will provide a validated framework for achieving precise and trustworthy results.
The Theoretical Benchmark: Calculating Elemental Composition
Before any experimental analysis, the theoretical elemental composition must be calculated from the molecular formula. This theoretical data serves as the absolute standard against which all empirical results are measured. Any significant deviation signals potential impurities, residual solvents, or an incorrect molecular structure.
Molecular Formula: C₈H₆BrClO₂ Molecular Weight: 249.49 g/mol [2][3]
Table 1: Theoretical Elemental Composition of 2-(2-Bromophenyl)-2-chloroacetic acid
| Element | Symbol | Atomic Weight ( g/mol ) | Molar Contribution ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 96.088 | 38.51 |
| Hydrogen | H | 1.008 | 6.048 | 2.42 |
| Bromine | Br | 79.904 | 79.904 | 32.03 |
| Chlorine | Cl | 35.453 | 35.453 | 14.21 |
| Oxygen | O | 15.999 | 31.998 | 12.83 |
| Total | 249.49 | 100.00 |
Primary Methodology: Combustion Analysis for Halogenated Compounds
Combustion analysis is the definitive method for determining the carbon, hydrogen, nitrogen, sulfur, and halogen content of organic compounds.[4][5] The technique involves the complete, high-temperature oxidation of a sample in an oxygen-rich environment, converting the constituent elements into simple, quantifiable gases.[5][6]
For halogenated compounds, specialized reagents are integrated into the combustion tube packing to capture the resulting halogens and prevent interference. Modern elemental analyzers are designed with high-efficiency scrubbing reagents like silver tungstate and silver vanadate to handle these compounds effectively.[7]
Detailed Experimental Protocol: CHN and X (Halogen) Analysis
This protocol outlines the workflow for a modern automated elemental analyzer.
Objective: To determine the C, H, Cl, and Br content of 2-(2-Bromophenyl)-2-chloroacetic acid.
Materials & Instrumentation:
-
Calibrated CHNS/O Elemental Analyzer with halogen analysis capabilities.
-
Microbalance (readable to 0.001 mg).
-
Tin or silver capsules.
-
High-purity (99.995%) oxygen and helium.
-
Certified Reference Material (CRM) for calibration and validation (e.g., acetanilide for CHN, 2-chlorobenzoic acid for Cl).
Procedure:
-
Instrument Calibration: Perform a multi-point calibration using a suitable CRM. This establishes the detector response curve and ensures linearity across the expected concentration range.
-
Sample Preparation: Accurately weigh 1-2 mg of the 2-(2-Bromophenyl)-2-chloroacetic acid sample into a tin or silver capsule. The precise mass is critical for accurate percentage calculation.
-
Combustion: The encapsulated sample is introduced into the combustion furnace, heated to approximately 1000 °C in a dynamic flow of pure oxygen.[8] This high temperature ensures the complete breakdown of the organic matrix.
-
Gas Purification & Separation: The resulting gas mixture (CO₂, H₂O, Br₂, Cl₂, N₂, SO₂) is passed through a reduction tube (containing elemental copper) to remove excess oxygen and reduce nitrogen oxides to N₂. The gases are then separated, typically via gas chromatography (GC).[4]
-
Detection: A thermal conductivity detector (TCD) measures the concentration of CO₂, H₂O, and N₂. For halogens, the combustion products are passed through an absorption solution, and the resulting halide ions are quantified via potentiometric titration with a silver nitrate solution or by ion chromatography.[6][9][10]
-
Data Validation: The experimental results are compared against the theoretical values (Table 1). For a pure compound, the results should fall within an acceptance criterion of ±0.4% absolute.
Experimental Workflow Diagram
Caption: High-level workflow for combustion-based elemental analysis.
Comparative Analysis of Alternative Methodologies
While combustion analysis is the standard for elemental quantification, other techniques provide complementary information that is invaluable for comprehensive characterization.
Table 2: Comparison of Relevant Analytical Techniques
| Technique | Primary Information | Advantages for This Compound | Limitations for Elemental % |
| Combustion Analysis | Quantitative elemental composition (%C, H, N, S, Br, Cl).[5] | Gold standard for purity assessment; high precision and accuracy. | Destructive; provides no structural information. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass-to-charge ratio. | Confirms molecular formula by providing a highly accurate molecular weight. | Not inherently quantitative for elemental percentages; requires ionization. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Trace to percentage level elemental quantification.[11] | High sensitivity for halogens, can be used for trace impurity analysis.[11] | Requires sample dissolution; more complex instrumentation than combustion analyzers. |
| ¹H and ¹³C NMR Spectroscopy | Chemical structure and connectivity of atoms. | Unambiguously confirms the molecular structure and identifies organic impurities. | Does not directly provide elemental percentages. |
For a full characterization dossier, data from both combustion analysis (for purity and empirical formula) and NMR spectroscopy (for structural identity) are typically required.
Conclusion: A Self-Validating System for Trustworthy Results
The elemental analysis of 2-(2-Bromophenyl)-2-chloroacetic acid is a precise and reliable process when conducted using modern combustion analyzers under validated conditions. The key to trustworthy data lies in a self-validating system: meticulous sample preparation, robust instrument calibration with certified standards, and critical comparison of experimental results against the unchanging theoretical values derived from the molecular formula. For drug development professionals, adherence to these standards is fundamental to ensuring the quality, safety, and efficacy of the final pharmaceutical product.
References
-
ASTM E442-16, Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion, ASTM International, West Conshohocken, PA, 2021.
-
Park, M. K., et al. (2010). Characterization of bromine and chlorine in the closed combustion system. ResearchGate. [Link]
-
Saitoh, H., & Oikawa, K. (1988). Simultaneous determination of fluorine, chlorine and bromine in organic compounds by combustion tube method-ion chromatography. Analytical Sciences, 4(3), 255-259. [Link]
-
Shih, Y. H., et al. (2012). Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography. Journal of the Chinese Chemical Society, 59(9), 1133-1139. [Link]
-
Thermo Fisher Scientific (2021). Determination of chlorine and bromine in rubber products using hydropyrolytic combustion ion chromatography. [Link]
-
Central Laboratories UCT Prague (2016). Laboratory of Organic Elemental Analysis. [Link]
-
Bu, X., & Wang, T. (2003). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry, 18, 1443-1451. [Link]
-
AZoM (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
-
VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
Sources
- 1. 2-Bromo-2-(2'-chlorophenyl) acetic acid | 29270-30-2 [chemicalbook.com]
- 2. 2-bromo-2-(4-chlorophenyl)acetic acid | Manasa Life Sciences [manasalifesciences.com]
- 3. α-溴-2-氯苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. azom.com [azom.com]
- 5. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 6. Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague [clab.vscht.cz]
- 7. pepolska.pl [pepolska.pl]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. img.antpedia.com [img.antpedia.com]
- 10. scispace.com [scispace.com]
- 11. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
